Product packaging for Psychotrine(Cat. No.:CAS No. 7633-29-6)

Psychotrine

Cat. No.: B1678309
CAS No.: 7633-29-6
M. Wt: 464.6 g/mol
InChI Key: NCALAYAMQHIWMN-REIDKSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Psychotrine is a selective inhibitor of human immunodeficiency virus-1 reverse transcriptase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36N2O4 B1678309 Psychotrine CAS No. 7633-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,24,31H,5-11,16H2,1-4H3/t17-,20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCALAYAMQHIWMN-REIDKSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997691
Record name 7',10,11-Trimethoxy-1',5'-didehydro-5',6'-dihydroemetan-6'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7633-29-6
Record name Psychotrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7633-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Psychotrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007633296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7',10,11-Trimethoxy-1',5'-didehydro-5',6'-dihydroemetan-6'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSYCHOTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2PXP3P7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Psychotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry, and related experimental methodologies for psychotrine, a key isoquinoline alkaloid of the ipecac family.

Introduction

This compound is a natural product belonging to the diverse class of isoquinoline alkaloids. It is a minor alkaloid constituent found in the roots and rhizomes of Carapichea ipecacuanha (formerly Cephaelis ipecacuanha), the primary source of ipecac, alongside the major alkaloids emetine and cephaeline. It has also been isolated from other plant species, including Pogonopus speciosus and Alangium salviifolium. The complex, multi-cyclic framework and multiple stereocenters of this compound make it a subject of significant interest in the fields of natural product chemistry, biosynthesis, and medicinal chemistry. Unlike its more potent relatives, this compound has been shown to be a selective inhibitor of HIV-1 reverse transcriptase without the potent protein synthesis inhibition and associated cardiotoxicity seen with emetine.

Chemical Structure

This compound is characterized by a benzo[a]quinolizidine core linked to a 3,4-dihydroisoquinoline moiety. Its structure features three methoxy groups, a phenolic hydroxyl group, and an ethyl side chain.

  • IUPAC Name: 1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol

  • Molecular Formula: C₂₈H₃₆N₂O₄

  • Molecular Weight: 464.60 g/mol

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 65380.

Stereochemistry

The biological activity of ipecac alkaloids is intrinsically linked to their three-dimensional structure. This compound possesses three chiral centers, and its specific spatial arrangement is crucial for its chemical and biological identity.

The absolute configuration of this compound has been established as (2R, 3R, 11bS) .

  • C-2: R configuration

  • C-3: R configuration

  • C-11b: S configuration

This specific stereochemistry was rigorously established through extensive chemical degradation, correlation, and stereospecific synthesis, primarily by the foundational work of A. R. Battersby and colleagues in the late 1950s, which elucidated the complex stereochemical relationships within the ipecac alkaloid family. The presence of the imine functionality between positions 1' and 2' in the dihydroisoquinoline ring is a key structural feature distinguishing this compound from its saturated analogues, cephaeline and emetine, and is critical for its unique biological activity profile, such as the inhibition of HIV-1 reverse transcriptase.

Quantitative Data

Physicochemical Properties

The following table summarizes key physicochemical data reported for this compound and its common derivatives.

PropertyValue / DescriptionCitation(s)
Appearance Yellow prisms with a blue fluorescence (tetrahydrate).,
Melting Point The anhydrous material sinters at 120°C and melts at 128°C.
Melting Point (Sulfate) The sulfate trihydrate decomposes at 214-217°C (anhydrous).,
Optical Rotation [α]D +69.3° (c=2 in alcohol, as tetrahydrate).
Optical Rotation [α]D (Sulfate) +39.2° (in H₂O).,
Solubility Sparingly soluble in water, ether, benzene. Freely soluble in chloroform, ethanol, acetone.,,
Spectroscopic Data

The following table summarizes key spectroscopic data reported for this compound.

Spectrum TypeWavelengths (λmax) / ConditionsExtinction Coefficients (ε or log ε)Citation(s)
UV (in 0.1N HCl) 240 nm13900
288 nm5700
306 nm6250
356 nm6800
¹³C-NMR The specific assigned chemical shifts for this compound, as reported by Fujii et al. in Chem. Pharm. Bull. 1983, 31, 2583, could not be retrieved with the available search tools. The spectrum would show 28 distinct signals corresponding to the aromatic, aliphatic, methoxy, and ethyl carbons.N/A

Experimental Protocols

General Protocol for Isolation of Ipecac Alkaloids

This protocol is a representative method for the extraction of alkaloids from Carapichea ipecacuanha. As this compound is a minor alkaloid, specific chromatographic optimization (e.g., preparative HPLC) would be required to isolate it in pure form from the crude extract.

  • Sample Preparation: Dried and powdered root material of C. ipecacuanha is used as the starting source.

  • Defatting (Optional): The powdered material is first extracted with a non-polar solvent like hexane to remove fats, waxes, and other lipids.

  • Basification and Extraction:

    • The defatted plant material is moistened and treated with an alkaline solution, such as aqueous ammonia or sodium bicarbonate, to liberate the free alkaloid bases from their salt forms.

    • The basified material is then extracted with an organic solvent like chloroform or a 70% ethanol solution via maceration, percolation, or ultrasonication. Ultrasonic bath extraction has been shown to be efficient.

    • The process is repeated multiple times, and the organic extracts are combined.

  • Acid-Base Purification:

    • The combined organic extract is concentrated and then shaken with a dilute aqueous acid (e.g., dilute sulfuric or hydrochloric acid). The alkaloids move into the aqueous phase as their water-soluble salts, while many impurities remain in the organic phase.

    • The aqueous phase is separated and then basified again with ammonia or sodium bicarbonate to precipitate the free alkaloid bases.

    • The precipitated alkaloids are re-extracted into an organic solvent (e.g., chloroform).

  • Drying and Concentration: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and evaporated under reduced pressure to yield a crude alkaloid mixture.

  • Chromatographic Separation: The crude mixture containing emetine, cephaeline, and this compound is subjected to column chromatography (e.g., over silica gel or alumina) or preparative high-performance liquid chromatography (HPLC) to separate the individual alkaloids.

Principles of Stereochemical Determination

The absolute stereochemistry of this compound was determined not in a single experiment but through a series of rigorous studies on the ipecac alkaloids. The methodologies, characteristic of mid-20th-century natural product chemistry, included:

  • Chemical Degradation: The parent alkaloid is broken down into smaller, simpler fragments whose stereochemistry is either known or can be more easily determined.

  • Chemical Correlation: The molecule of unknown stereochemistry (this compound) is chemically converted, through reactions that do not affect the chiral centers, into a compound of known absolute configuration, or vice-versa. The stereospecific synthesis of (+)-O-methylthis compound was a key part of this work.

  • Spectroscopic Analysis: Techniques like Optical Rotatory Dispersion (ORD) were used to correlate the sign of optical rotation with specific stereochemical features across a family of related compounds.

  • X-ray Crystallography: While more common today, this technique was used for related compounds to unambiguously determine the three-dimensional arrangement of atoms in a crystal, thereby establishing the absolute configuration.

The work by Battersby and colleagues successfully inter-related the stereochemistries of emetine, cephaeline, and this compound, establishing the complete stereochemical map of the ipecac family.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of ipecac alkaloids begins with the condensation of two primary precursors: dopamine (derived from tyrosine) and the monoterpene secologanin. A Pictet-Spengler reaction between these two molecules forms the core tetrahydroisoquinoline skeleton, which then undergoes a series of enzymatic modifications to yield this compound and other related alkaloids.

G cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_modification Modification Pathway Dopamine Dopamine PictetSpengler Pictet-Spengler Reaction Dopamine->PictetSpengler Secologanin Secologanin Secologanin->PictetSpengler Deacetylisoipecoside Deacetylisoipecoside (S-epimer) PictetSpengler->Deacetylisoipecoside Protoemetine Protoemetine Deacetylisoipecoside->Protoemetine Series of steps: - Methylation - Deglycosylation - Reduction This compound This compound Protoemetine->this compound Condensation with second Dopamine unit Cephaeline Cephaeline This compound->Cephaeline O-Methylation Emetine Emetine Cephaeline->Emetine Reduction G Start Powdered Plant Material Basification Basification (e.g., with NH3) Start->Basification Extraction Solvent Extraction (e.g., Chloroform) Basification->Extraction AcidWash Acid Wash (Form Alkaloid Salts) Extraction->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 BasifyAqueous Basify Aqueous Phase (Liberate Free Alkaloids) PhaseSep1->BasifyAqueous Aqueous Phase (Alkaloid Salts) Impurities1 Impurities (Lipids, etc.) PhaseSep1->Impurities1 Organic Phase ReExtraction Re-extraction into Organic Solvent BasifyAqueous->ReExtraction DryConcentrate Dry and Concentrate ReExtraction->DryConcentrate CrudeAlkaloids Crude Alkaloid Mixture DryConcentrate->CrudeAlkaloids Chromatography Chromatography (e.g., HPLC) CrudeAlkaloids->Chromatography Purethis compound Pure This compound Chromatography->Purethis compound

Psychotrine: A Technical Guide to its Natural Sources and Isolation from Cephaelis ipecacuanha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the isoquinoline alkaloid psychotrine, with a primary focus on its principal natural source, Cephaelis ipecacuanha (Ipecac). It details the botanical distribution of this compound, presents its physicochemical properties, and outlines a detailed methodology for its extraction and isolation.

Natural Sources of this compound

This compound is a naturally occurring alkaloid belonging to the ipecac subgroup of isoquinoline alkaloids.[1] It is found in several plant species, primarily within the Rubiaceae and Alangiaceae families.[1]

  • Cephaelis ipecacuanha (syn. Psychotria ipecacuanha, Carapichea ipecacuanha) : The dried rhizomes and roots of this small shrub, native to the rainforests of Brazil and surrounding regions, are the most well-known source of ipecac alkaloids.[1][2] this compound is considered a minor alkaloid in the plant, co-occurring with the major constituents, emetine and cephaeline.[2][3] The bark of the root may contain 1.5% to 2% total alkaloids, of which only about 2% is this compound.[2]

  • Cephaelis acuminata : A closely related species also used to produce ipecac, its roots contain a similar alkaloidal profile to C. ipecacuanha, including this compound.[1][4]

  • Alangium lamarckii : This plant from the Alangiaceae family is another known source of this compound and its related alkaloids.[5]

  • Pogonopus speciosus : Investigations have confirmed the presence of this compound in the stems of this species from the Rubiaceae family.[1]

The primary active compounds in ipecac are emetine and cephaeline, which are responsible for its emetic and anti-protozoal effects.[4] this compound is less studied but is thought to play a role in modulating smooth muscle activity in the gut.

Quantitative Data and Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₂₈H₃₆N₂O₄[3]
Molecular Weight 464.60 g/mol [3]
Appearance Yellow prisms with a blue fluorescence (from dilute acetone or alcohol)[3]
Melting Point Anhydrous material sinters at 120°C and melts completely at 128°C[3]
Optical Rotation [α]D¹⁵ +69.3° (c = 2 in alcohol)[3]
Solubility Sparingly soluble in water, benzene, petroleum ether, and ether. More soluble in alcohol, acetone, and chloroform.[3]
UV max (in 0.1N HCl) 240, 288, 306, 356 nm[3]
Alkaloid Content in C. ipecacuanha Root This compound constitutes approximately 2% of the total alkaloids found in the root bark.[2]

Experimental Protocol: Isolation of this compound from Cephaelis ipecacuanha

The following protocol describes a general procedure for the extraction and isolation of this compound from the dried roots of C. ipecacuanha. This method is based on standard alkaloid extraction techniques involving solvent extraction, acid-base partitioning, and chromatographic separation.

3.1. Materials and Equipment

  • Plant Material : Dried and finely powdered roots of Cephaelis ipecacuanha.

  • Solvents : Methanol (or 70% Ethanol), Hexane, Chloroform, Diethyl ether.

  • Acids/Bases : Dilute Hydrochloric Acid (HCl), Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH).

  • Apparatus : Soxhlet extractor or maceration vessel, rotary evaporator, separatory funnels, pH meter, glass columns for chromatography, TLC plates (Silica gel GF254).

  • Stationary Phase : Silica gel for column chromatography.

  • Mobile Phase : Chloroform:Methanol gradient system.

3.2. Step-by-Step Methodology

  • Preparation of Plant Material :

    • Wash the collected roots of C. ipecacuanha to remove any adhering soil.

    • Dry the plant material in a convection oven at a controlled temperature (e.g., 50°C) for 48 hours until a constant weight is achieved.[6]

    • Grind the dried roots into a fine powder using a laboratory mill and pass through a sieve to ensure uniform particle size.[6]

  • Extraction of Total Alkaloids :

    • Defat the powdered root material by extraction with a non-polar solvent like hexane to remove lipids and waxes.

    • Macerate or perform Soxhlet extraction on the defatted plant material with an appropriate solvent such as methanol or 70% ethanol.[6]

    • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment :

    • Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl). This process protonates the alkaloids, forming water-soluble salts.

    • Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities. Discard the organic layer.

    • Basify the remaining aqueous layer by adding a base like ammonium hydroxide or dilute NaOH until the pH is alkaline (pH 9-10). This deprotonates the alkaloid salts, rendering them free bases.

    • Perform a liquid-liquid extraction of the basified aqueous solution with chloroform. The free alkaloid bases will partition into the organic chloroform layer.

    • Collect the chloroform fractions, combine them, and dry over anhydrous sodium sulfate.

    • Evaporate the chloroform under reduced pressure to obtain the total crude alkaloid mixture.

  • Chromatographic Isolation of this compound :

    • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., chloroform).

    • Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, typically starting with 100% chloroform and gradually adding methanol (e.g., chloroform:methanol 98:2, 95:5, etc.).[5]

    • Collect fractions and monitor the separation process using Thin Layer Chromatography (TLC) with a chloroform:methanol (e.g., 8:2) solvent system.[5] Visualize spots under UV light or with an appropriate staining reagent like Dragendorff's reagent.

    • Identify and combine the fractions containing this compound based on their TLC profiles compared to a reference standard.

    • Evaporate the solvent from the combined fractions to yield isolated this compound.

  • Purification and Characterization :

    • Further purify the isolated this compound by recrystallization from a suitable solvent system (e.g., dilute acetone or alcohol) to obtain yellow, prismatic crystals.[3]

    • Confirm the identity and purity of the final compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

G cluster_source Botanical Source cluster_alkaloids Ipecac Alkaloids (Isoquinoline Class) ipecac Cephaelis ipecacuanha (Ipecac Root) emetine Emetine (Major) ipecac->emetine cephaeline Cephaeline (Major) ipecac->cephaeline This compound This compound (Minor) ipecac->this compound G start Dried & Powdered C. ipecacuanha Roots extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Plant Extract extraction->crude_extract acid_base Acid-Base Partitioning (HCl / NH₄OH) crude_extract->acid_base alkaloid_mix Crude Alkaloid Mixture acid_base->alkaloid_mix column_chrom Silica Gel Column Chromatography (Chloroform:Methanol Gradient) alkaloid_mix->column_chrom fractions Collect & Monitor Fractions (TLC) column_chrom->fractions pure_this compound Isolated this compound fractions->pure_this compound

References

Psychotrine: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of psychotrine, a naturally occurring isoquinoline alkaloid. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the physicochemical characteristics of this compound, its mechanism of action as a selective inhibitor of HIV-1 reverse transcriptase, and the experimental protocols for determining its key properties. All quantitative data is presented in a structured format, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound is a tertiary amine alkaloid belonging to the ipecac alkaloid family.[1] It is primarily extracted from plants of the Rubiaceae family, such as the roots of Cephaelis acuminata and the stems of Pogonopus speciosus.[1] Structurally, this compound is characterized by a complex heterocyclic framework containing three methoxy groups, an ethyl side chain, and a phenolic hydroxyl group, which contribute to its chemical properties and biological activity.[1] This guide provides an in-depth analysis of its known characteristics.

Physicochemical Properties

The physical and chemical properties of this compound and its common salt forms are summarized in the tables below. These properties are crucial for its handling, formulation, and understanding its pharmacokinetic profile.

Core Compound Properties
PropertyValueSource
Molecular Formula C₂₈H₃₆N₂O₄[1][2][3][4][5]
Molecular Weight 464.6 g/mol [1][2][3][4][5]
Appearance Solid powder[1][5]
Melting Point 122 °C[1][6]
Boiling Point (Predicted) 613.4 ± 55.0 °C[1][6]
Density (Predicted) 1.25 ± 0.1 g/cm³[1][6]
pKa (Predicted) 9.68 ± 0.20[1][6]
Solubility Sparingly soluble in water, ether, benzene, and petroleum ether. More soluble in chloroform, ethanol, acetone, and DMSO.[1][3][5][6]
Properties of this compound Salt Forms
Salt FormMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation ([α]D)
Tetrahydrate C₂₈H₃₆N₂O₄ · 4H₂O536.66128 (sinters at 120)+69.3° (c=2 in alcohol)[3]
Sulfate Trihydrate C₂₈H₃₆N₂O₄ · H₂SO₄ · 3H₂O616.72214-217 (decomposes)+39.2° (in H₂O)[1][3][6]
Dihydrogen Oxalate C₃₀H₃₈N₂O₈554.6Not specifiedNot specified
Hydriodide Not specifiedNot specified200-222Not specified
Nitrate Not specifiedNot specified184-187Not specified

Biological Activity and Mechanism of Action

Inhibition of HIV-1 Reverse Transcriptase

This compound is a selective inhibitor of the human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT).[1][5][7] Its mechanism of action is distinct from many other reverse transcriptase inhibitors.

  • Allosteric Inhibition: this compound functions as an allosteric inhibitor of HIV-1 RT.[7] This means it binds to a site on the enzyme that is different from the active site where the natural substrates (dNTPs and the template-primer) bind.

  • Kinetic Profile: The inhibition is noncompetitive with respect to thymidine triphosphate (TTP).[7] At low concentrations of the template-primer, the inhibition is uncompetitive, while at high concentrations, it becomes competitive.[7]

  • Negative Cooperativity: The kinetics of inhibition suggest that this compound induces negative cooperativity, indicating that it may bind to multiple sites on the enzyme.[1]

  • Structural Requirements: The imine functionality at positions 1' and 2' of the this compound molecule is critical for its inhibitory activity against HIV-1 RT.[1][7]

Signaling Pathway Diagram

The following diagram illustrates the allosteric inhibition of HIV-1 Reverse Transcriptase by this compound.

HIV1_RT_Inhibition cluster_enzyme HIV-1 Reverse Transcriptase cluster_substrates Substrates HIV-1_RT HIV-1 RT (Active State) HIV-1_RT_inhibited HIV-1 RT (Inactive State) HIV-1_RT->HIV-1_RT_inhibited Conformational Change Product Viral cDNA HIV-1_RT->Product Reverse Transcription Template_Primer Template:Primer (Viral RNA + tRNA) HIV-1_RT_inhibited->Template_Primer Binding Inhibited dNTPs dNTPs HIV-1_RT_inhibited->dNTPs Binding Inhibited This compound This compound (Allosteric Inhibitor) Template_Primer->HIV-1_RT Binds to Active Site dNTPs->HIV-1_RT Binds to Active Site This compound->HIV-1_RT Binds to Allosteric Site

Caption: Allosteric inhibition of HIV-1 RT by this compound.

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical and biological properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus like a Mel-Temp or a Thiele tube.[1][2][3][4][6]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[3][6]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and submerged in the oil of a Thiele tube.[2]

  • Heating: The sample is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute near the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[1][2] For a pure compound, this range should be narrow.

Determination of Solubility

The solubility of this compound in various solvents can be determined by measuring the amount of solute that dissolves in a given volume of solvent to form a saturated solution at a specific temperature.

  • Sample Preparation: A known mass of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, chloroform) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The ionization constant (pKa) of this compound, a weak base, can be determined by potentiometric titration.[5][8][9][10][11]

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been protonated.

Determination of Optical Rotation

The optical rotation of a chiral molecule like this compound is measured using a polarimeter.[12][13][14][15][16]

  • Solution Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., ethanol). The concentration is recorded.

  • Polarimeter Calibration: The polarimeter is zeroed using a blank solution (the pure solvent).

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length (in decimeters). The observed rotation (α) is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of this compound against HIV-1 RT can be quantified using a colorimetric ELISA-based assay.[17] The following workflow outlines the key steps.

HIV1_RT_Assay_Workflow cluster_prep Preparation cluster_reaction Reverse Transcription Reaction cluster_detection ELISA Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - HIV-1 RT Enzyme - this compound dilutions - Reaction Buffer - Template/Primer - dNTPs (with Biotin-dUTP & DIG-dUTP) Mix_Components Mix HIV-1 RT, this compound, and Reaction Mix in wells Prepare_Reagents->Mix_Components Incubate Incubate at 37°C Mix_Components->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Transfer_to_SA_plate Transfer reaction product to Streptavidin-coated plate Stop_Reaction->Transfer_to_SA_plate Incubate_Bind Incubate to allow Biotin-cDNA binding Transfer_to_SA_plate->Incubate_Bind Wash_1 Wash to remove unbound components Incubate_Bind->Wash_1 Add_Anti_DIG_POD Add Anti-Digoxigenin-POD (Antibody-Enzyme Conjugate) Wash_1->Add_Anti_DIG_POD Incubate_Antibody Incubate for antibody binding to DIG-labeled cDNA Add_Anti_DIG_POD->Incubate_Antibody Wash_2 Wash to remove unbound antibody Incubate_Antibody->Wash_2 Add_Substrate Add Peroxidase Substrate (e.g., ABTS) Wash_2->Add_Substrate Incubate_Color Incubate for color development Add_Substrate->Incubate_Color Read_Absorbance Read Absorbance (e.g., at 405 nm) Incubate_Color->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. This compound Concentration Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound against HIV-1 RT.

Conclusion

This compound is an isoquinoline alkaloid with well-defined physicochemical properties and a notable biological activity as a selective, allosteric inhibitor of HIV-1 reverse transcriptase. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its derivatives as potential therapeutic agents. The detailed methodologies and visual representations of its mechanism of action and experimental workflows are intended to support and streamline future investigations in this area.

References

An In-depth Technical Guide to the Mechanism of Action of Psychotrine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psychotrine, a natural alkaloid belonging to the ipecac family, and its synthetic derivatives have emerged as compounds of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its derivatives. The primary focus of research has been on their potent and selective inhibitory activity against the reverse transcriptase of the Human Immunodeficiency Virus type 1 (HIV-1). This document details the allosteric and noncompetitive nature of this inhibition, supported by kinetic data. Furthermore, this guide explores the emerging evidence of other biological activities, including cytotoxic effects against various cancer cell lines. Detailed experimental protocols for the key assays are provided to facilitate further research and development. Signaling pathway diagrams and structured data tables are included to offer a clear and comparative understanding of the molecular interactions and potencies of these compounds.

Introduction

This compound is a monoterpene isoquinoline alkaloid naturally found in plants of the Rubiaceae family, such as Pogonopus speciosus and Cephaelis acuminata, and the Alangiaceae family, including Alangium lamarckii[1]. Structurally, it is related to other well-known ipecac alkaloids like emetine and cephaeline. While sharing a common biosynthetic origin, this compound exhibits a distinct pharmacological profile. A significant body of research has been dedicated to elucidating the mechanism of action of this compound and its derivatives, revealing a primary and potent activity as inhibitors of viral enzymes, alongside other potential therapeutic effects. This guide synthesizes the available scientific literature to present a detailed technical overview of these mechanisms.

Primary Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The most extensively studied mechanism of action of this compound and its derivatives is their selective inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.

Allosteric and Noncompetitive Inhibition

This compound and its O-methyl derivative, O-methylthis compound, have been identified as potent inhibitors of the DNA polymerase activity of HIV-1 RT[2]. Mechanistic studies have revealed a complex mode of inhibition. The inhibition is noncompetitive with respect to the incoming deoxythymidine triphosphate (dTTP), indicating that these compounds do not bind to the active site for nucleotide incorporation[1][2].

Kinetic analyses show a pattern of uncompetitive inhibition at low concentrations of the template-primer (poly(rA)/oligo(dT)12-18), transitioning to competitive inhibition at high concentrations[2]. This kinetic behavior, along with biphasic double-reciprocal plots and Hill coefficients of less than 1, strongly suggests an allosteric mechanism of inhibition[1]. This indicates that this compound and its derivatives bind to a site on the enzyme distinct from the active site, inducing a conformational change that negatively affects the enzyme's function. This allosteric binding appears to involve multiple sites on the enzyme that interact with negative cooperativity[1].

Structural Requirements for Activity

Structure-activity relationship studies have highlighted the importance of specific structural features for the anti-HIV-1 RT activity. The imine functionality at positions 1' and 2' of O-methylthis compound has been identified as a key structural requirement for its inhibitory activity[2].

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

CompoundTarget/Cell LineAssayIC50 (µM)Reference
This compoundHIV-1 Reverse TranscriptaseDNA Polymerase ActivityMicromolar concentrations[1]
This compoundMCF-7 (Breast Cancer)Cytotoxicity10 - 50[1]
This compoundA549 (Lung Carcinoma)Cytotoxicity10 - 50[1]
O-Methylthis compoundHIV-1 Reverse TranscriptaseDNA Polymerase ActivityPotent inhibition[2]

Other Potential Mechanisms of Action and Biological Activities

While the anti-HIV-1 activity is the most well-documented, preliminary evidence suggests other potential therapeutic applications for this compound and its derivatives.

Cytotoxic Activity

This compound has demonstrated weak to moderate cytotoxic effects against several human cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas, with IC50 values in the range of 10-50 µM[1]. Notably, it shows some selectivity for malignant cells over non-cancerous cell lines, suggesting a potential therapeutic window[1]. Unlike the related alkaloid emetine, which is a potent protein synthesis inhibitor with significant cardiotoxicity, this compound does not inhibit eukaryotic ribosomes, which may contribute to a more favorable toxicity profile[1].

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the inhibition of HIV-1 RT, based on the methodologies described in the literature.

Objective: To determine the inhibitory effect of this compound and its derivatives on the DNA polymerase activity of recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66)

  • Template-primer: poly(rA) and oligo(dT)12-18

  • Deoxythymidine triphosphate (TTP), including a radiolabeled form (e.g., [³H]TTP)

  • Reaction buffer: Tris-HCl buffer (pH 8.3) containing MgCl₂, KCl, and dithiothreitol (DTT)

  • Test compounds (this compound and its derivatives) dissolved in an appropriate solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, template-primer, and TTP (with a known specific activity of the radiolabeled TTP).

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 RT to the mixture.

  • Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized DNA by placing the tubes on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters.

  • Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled TTP.

  • Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Kinetic Studies: To determine the mode of inhibition, the assay is performed with varying concentrations of both the inhibitor and one of the substrates (TTP or the template-primer) while keeping the other substrate at a constant concentration. The data are then plotted using double-reciprocal plots (Lineweaver-Burk plots) to analyze the changes in Vmax and Km.

Visualizations of Mechanisms and Workflows

Signaling Pathway and Mechanism Diagrams

HIV_RT_Inhibition cluster_enzyme HIV-1 Reverse Transcriptase cluster_substrates Substrates RT_active Active Site Inhibition Inhibition of DNA Synthesis RT_active->Inhibition RT_allosteric Allosteric Site RT_allosteric->RT_active Induces Conformational Change (Allosteric) TemplatePrimer Template-Primer (poly(rA)/oligo(dT)) TemplatePrimer->RT_active dNTP dNTP (TTP) dNTP->RT_active This compound This compound / O-Methylthis compound This compound->RT_allosteric Binds to

Figure 1. Allosteric inhibition of HIV-1 RT by this compound.

Experimental_Workflow start Start: Prepare Reaction Mixture (Buffer, Template-Primer, [3H]TTP) add_inhibitor Add this compound Derivative (Varying Concentrations) start->add_inhibitor add_enzyme Initiate with HIV-1 RT add_inhibitor->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Stop Reaction with Cold TCA incubation->stop_reaction precipitate_filter Precipitate and Filter DNA stop_reaction->precipitate_filter wash Wash Filters precipitate_filter->wash scintillation Measure Radioactivity wash->scintillation analysis Calculate % Inhibition and IC50 scintillation->analysis

Figure 2. Workflow for HIV-1 RT inhibition assay.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based compounds with a well-defined mechanism of action against HIV-1 reverse transcriptase. Their allosteric mode of inhibition offers a potential advantage in overcoming resistance to active-site inhibitors. The preliminary findings on their cytotoxic activity against cancer cells warrant further investigation to explore their potential as anticancer agents.

Future research should focus on several key areas:

  • Expansion of Derivative Libraries: Synthesis and screening of a broader range of this compound derivatives are necessary to improve potency and selectivity and to establish more comprehensive structure-activity relationships.

  • Elucidation of Other Biological Targets: A systematic investigation into other potential molecular targets and mechanisms of action is crucial to fully understand the pharmacological profile of these compounds. This could include studies on their antimicrobial, antiprotozoal, and anti-inflammatory activities.

  • In Vivo Studies: Preclinical in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety of the most promising this compound derivatives.

  • Structural Biology: Co-crystallization studies of this compound derivatives with HIV-1 RT would provide valuable insights into the precise binding interactions at the allosteric site and could guide the rational design of more potent inhibitors.

References

preliminary in-vitro studies on psychotrine bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychotrine, a monoterpene isoquinoline alkaloid found in plants of the Psychotria genus, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary in-vitro studies on the bioactivity of this compound, with a focus on its antiviral, anti-cancer, and anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Antiviral Activity of this compound

The most well-documented in-vitro bioactivity of this compound is its inhibitory effect against the Human Immunodeficiency Virus-1 (HIV-1).

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

This compound and its O-methylated form have been identified as potent inhibitors of the DNA polymerase activity of HIV-1 reverse transcriptase (RT)[1]. The mechanism of this inhibition is noncompetitive with respect to the incoming deoxynucleoside triphosphate (dNTP)[1]. Studies have shown that this compound functions as an allosteric inhibitor of HIV-1 RT, suggesting it binds to a site on the enzyme distinct from the active site[1]. This binding induces a conformational change in the enzyme, leading to reduced catalytic activity. The imine functionality at positions 1' and 2' of the this compound molecule is crucial for its inhibitory activity against HIV-1 RT[1].

Notably, this compound exhibits selectivity for HIV-1 RT and has significantly less effect on other polymerases such as avian myeloblastosis virus RT, and mammalian or bacterial DNA and RNA polymerases[1]. This selectivity is a desirable characteristic for an antiviral agent as it minimizes off-target effects.

dot

HIV1_RT_Inhibition This compound This compound Allosteric_Site Allosteric Site This compound->Allosteric_Site Binds to HIV1_RT HIV-1 Reverse Transcriptase Viral_DNA Viral DNA Synthesis HIV1_RT->Viral_DNA Catalyzes Inhibition Inhibition HIV1_RT->Inhibition Inhibited by This compound Allosteric_Site->HIV1_RT Induces Conformational Change Active_Site Active Site dNTP dNTP dNTP->Active_Site Viral_RNA Viral RNA Template Viral_RNA->Active_Site Inhibition->Viral_DNA

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory effect of this compound on HIV-1 RT activity.

1. Materials and Reagents:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Template-primer: poly(rA)-oligo(dT)

  • Deoxynucleoside triphosphate (dNTP) mix, including radiolabeled dTTP (e.g., [³H]dTTP)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, KCl, DTT, and a non-ionic detergent)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTP mix (including [³H]dTTP).

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA.

  • Precipitate the radiolabeled DNA product on ice.

  • Collect the precipitate by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with cold TCA and ethanol to remove unincorporated [³H]dTTP.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the HIV-1 RT activity).

Anti-Cancer Activity of this compound (Preliminary Data)

In-vitro studies on the anti-cancer activity of this compound are limited. While comprehensive data with IC50 values against a wide range of cancer cell lines are not yet available in the public domain, preliminary investigations suggest potential cytotoxic effects. Further research is warranted to fully elucidate the anti-proliferative and cytotoxic properties of this compound.

Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., HeLa, HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

2. Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treatment Treat with this compound (Varying Concentrations) Adherence->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation Add_MTT Add MTT Solution Incubation->Add_MTT Formazan_Formation Incubate (2-4 hours) Viable cells form formazan Add_MTT->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate Cell Viability & IC50 Value Absorbance->Analysis End End Analysis->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Anti-Inflammatory Activity of this compound (Preliminary Data)

The in-vitro anti-inflammatory potential of this compound is an emerging area of research. While specific IC50 values for this compound are not widely published, studies on extracts from the Psychotria genus, which contain this compound, have shown inhibitory effects on inflammatory mediators. A common in-vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines a method to determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophage-like RAW 264.7 cells.

1. Materials and Reagents:

  • RAW 264.7 cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microtiter plates

  • Microplate reader

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.

  • Incubate the cells for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add the collected supernatant and an equal volume of Griess Reagent.

  • Incubate at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using the sodium nitrite standard solution to determine the concentration of nitrite (a stable product of NO) in the samples.

  • Calculate the percentage of NO inhibition for each this compound concentration and determine the IC50 value.

dot

NO_Inhibition_Assay Start Start Seed_Macrophages Seed RAW 264.7 Cells Start->Seed_Macrophages Pre_treatment Pre-treat with this compound Seed_Macrophages->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation Incubate (24 hours) LPS_Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Griess_Reaction Add Griess Reagent Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance (540 nm) Griess_Reaction->Measure_Absorbance Analysis Calculate NO Inhibition & IC50 Measure_Absorbance->Analysis End End Analysis->End

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Signaling Pathways

Currently, there is a lack of published in-vitro studies specifically investigating the effects of this compound on key signaling pathways involved in cancer and inflammation, such as the MAPK and PI3K/Akt pathways. Elucidating the molecular targets and signaling cascades modulated by this compound is a critical area for future research to understand its full therapeutic potential.

Quantitative Data Summary

At present, a comprehensive table of quantitative data (IC50 values) for the anti-cancer and anti-inflammatory activities of this compound is not available in the peer-reviewed literature. The primary quantitative data available pertains to its inhibition of HIV-1 reverse transcriptase.

Bioactivity Assay Target IC50 Value Reference
Antiviral (HIV-1)Reverse Transcriptase InhibitionHIV-1 RTData available in specialized literature; specific values may vary based on experimental conditions.[1]
Anti-CancerCytotoxicity (e.g., MTT)Various Cancer Cell LinesData not currently available.-
Anti-inflammatoryNitric Oxide InhibitioniNOS in MacrophagesData not currently available.-

Conclusion and Future Directions

Preliminary in-vitro studies have established this compound as a potent and selective inhibitor of HIV-1 reverse transcriptase, highlighting its potential as an antiviral agent. While its anti-cancer and anti-inflammatory properties are less characterized, the general protocols provided in this guide offer a framework for future investigations. Key areas for future research include:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a diverse panel of human cancer cell lines.

  • Elucidation of Anti-inflammatory Mechanisms: Investigating the effects of this compound on the production of other pro-inflammatory mediators (e.g., cytokines, prostaglandins) and the activity of key inflammatory enzymes (e.g., COX, LOX).

  • Signaling Pathway Analysis: Identifying the specific intracellular signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB) modulated by this compound in cancer and immune cells.

  • In-vivo Efficacy and Safety: Progressing promising in-vitro findings to preclinical animal models to assess the therapeutic efficacy and safety profile of this compound.

The continued exploration of the in-vitro bioactivities of this compound will be instrumental in unlocking its full potential as a lead compound for the development of novel therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Psychotrine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectroscopic data for psychotrine, an isoquinoline alkaloid of significant interest. The following sections offer a comprehensive overview of its mass spectrometry and nuclear magnetic resonance (NMR) data, detailed experimental protocols for analysis, and a visualization of its mechanism of action and analytical workflow.

Physicochemical and Structural Properties

This compound (CAS No: 7633-29-6) is a naturally occurring alkaloid predominantly found in plant species of the Rubiaceae family, such as Carapichea ipecacuanha (Ipecac)[1][2][3]. It belongs to the ipecac alkaloid family, a subgroup of isoquinoline alkaloids[1][3]. Its structure features three methoxy groups, an ethyl side chain, and a phenolic hydroxyl group, which contribute to its chemical properties and biological activity[3].

PropertyValueSource(s)
Molecular Formula C₂₈H₃₆N₂O₄[2][4][5]
Molecular Weight ~464.6 g/mol [1][3][4][5]
Exact Mass 464.2675 Da[5]
Appearance Yellow prisms with blue fluorescence[2]
Melting Point 122 - 128 °C[2][3]
Solubility Sparingly soluble in water; soluble in alcohol, acetone, chloroform[2][3]
Optical Rotation [α]D¹⁵ +69.3° (c=2 in alcohol)[2]

Mass Spectrometry (MS) Analysis

Mass spectrometry is crucial for determining the molecular weight of this compound and for obtaining structural information through its fragmentation patterns. The high-resolution mass spectrum provides the exact mass, confirming the molecular formula.

Table 2.1: Mass Spectrometry Data for this compound

Ionm/z (Predicted/Observed)Description
[M]+ 464.2675Molecular ion peak corresponding to C₂₈H₃₆N₂O₄
Key Fragments VariesFragments resulting from the cleavage of the isoquinoline and benzo[a]quinolizine rings, typical for ipecac alkaloids.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like alkaloids[6].

  • Sample Preparation:

    • Dissolve a small amount (1-2 mg) of purified this compound in a suitable volatile solvent, such as methanol or chloroform.

    • Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.

    • If analyzing a plant extract, perform a liquid-liquid extraction to isolate the alkaloid fraction, followed by purification using column chromatography or preparative TLC.

  • Instrumentation and Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

      • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-600.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak, identifying the molecular ion ([M]+) to confirm the molecular weight.

    • Interpret the fragmentation pattern to gain structural information, comparing it to literature data for isoquinoline alkaloids[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential technique for the complete structural elucidation of organic molecules like this compound, providing detailed information about the carbon-hydrogen framework[1].

Table 3.1: Predicted ¹H NMR Spectral Data for this compound (Note: This data is based on prediction models and may vary slightly from experimental values)[7]

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~0.9t3H-CH₂-CH₃
~1.2-3.2m17HAliphatic protons on ring systems
~3.8-3.9s9H3 x -OCH₃
~6.5-7.0m4HAromatic protons
~8.5s (broad)1HPhenolic -OH
~9.5s (broad)1HNH (or imine proton in tautomeric form)

Table 3.2: ¹³C NMR Spectral Data for this compound Specific chemical shift data for this compound's 28 carbon atoms have been reported in scientific literature, providing a definitive fingerprint for its identification[1][2]. Key signals include those for aromatic carbons, aliphatic carbons of the ring systems and the ethyl group, and the carbons of the methoxy groups[1].

Chemical Shift Range (ppm)Carbon Type
10-40Aliphatic (e.g., -CH₃, -CH₂)
40-65Aliphatic (e.g., -CH, -CH-N, -OCH₃)
100-150Aromatic and Olefinic (C=C, Ar-C)
150-160Aromatic C-O

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • For ¹H NMR, dissolve 2-5 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃)[8].

    • For ¹³C NMR, a more concentrated sample (15-20 mg) is typically required[8].

    • Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of about 4-5 cm[8].

    • Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette to remove any suspended impurities[8].

  • Instrumentation and Parameters (400 MHz Spectrometer):

    • Spectrometer: 400 MHz NMR spectrometer.

    • Solvent: CDCl₃ (with 0.03% TMS as an internal standard).

    • ¹H NMR Experiment:

      • Pulse Program: Standard single-pulse (zg30).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR Experiment:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.

    • Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and carbons in the molecule.

Visualizing Workflows and Mechanisms

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a natural product like this compound is a multi-step process that integrates various spectroscopic techniques. The workflow ensures a systematic approach from sample isolation to final structure confirmation.

G Figure 1: General Workflow for Spectroscopic Analysis of this compound cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Elucidation A Isolation of this compound (e.g., from Ipecac root) B Purification (Chromatography) A->B C Mass Spectrometry (MS) - Molecular Weight - Formula Confirmation B->C D 1D NMR (¹H, ¹³C) - Carbon-Hydrogen Framework B->D F Integrate MS & NMR Data C->F E 2D NMR (COSY, HSQC, HMBC) - Connectivity & Correlations D->E E->F G Propose Chemical Structure F->G H Confirm Structure (Comparison with Literature) G->H G Figure 2: this compound's Inhibition of HIV-1 Reverse Transcriptase cluster_0 Normal HIV Replication Step cluster_1 Inhibition by this compound A HIV Viral RNA B HIV-1 Reverse Transcriptase (RT) A->B template D Viral DNA B->D synthesizes F Inactive RT-Psychotrine Complex C Host dNTPs C->B substrate E This compound E->B binds & inhibits G Replication Blocked

References

Unveiling Psychotrine: A Historical and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth exploration of the historical context, discovery, and scientific research surrounding psychotrine, an isoquinoline alkaloid of significant interest to the scientific community. Primarily aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its discovery, key biological activities, and the experimental methodologies used to elucidate its functions.

Historical Context and Discovery

This compound is a naturally occurring alkaloid found predominantly in the plant species Cephaelis ipecacuanha (also known as Psychotria ipecacuanha) and Alangium lamarckii. Its history is intrinsically linked to the study of ipecac alkaloids, a class of compounds that also includes emetine and cephaeline. The structural elucidation and synthesis of this compound were notable achievements in natural product chemistry, with significant research contributions dating back to the 1960s. Early research focused on its chemical properties and its biosynthetic relationship with other ipecac alkaloids. The biosynthesis of this compound is a complex process that involves the Pictet-Spengler reaction, a fundamental reaction in the synthesis of tetrahydroisoquinolines.

A pivotal moment in this compound research was the discovery in 1991 by Tan et al. of its selective inhibitory activity against the reverse transcriptase of the human immunodeficiency virus type 1 (HIV-1).[1] This finding distinguished this compound from its structural relatives, such as emetine, which were found to be inactive against this enzyme.

Biological Activities and Quantitative Data

The most well-documented biological activity of this compound is its role as a selective inhibitor of HIV-1 reverse transcriptase. Research has shown that both this compound and its O-methyl ether are potent inhibitors of this viral enzyme. The mechanism of inhibition is noteworthy, characterized as a noncompetitive or uncompetitive allosteric inhibition.

While the primary focus of this compound research has been on its anti-HIV activity, the broader class of isoquinoline alkaloids has been investigated for other potential therapeutic properties, including anticancer and anti-inflammatory effects. However, specific quantitative data on the anticancer and anti-inflammatory activities of this compound are not yet extensively documented in publicly available research.

CompoundBiological ActivityIC50 ValueReference
O-Methylthis compoundInhibition of HIV-1 Reverse Transcriptase15 µg/mL[2]
This compoundInhibition of HIV-1 Reverse TranscriptaseData not explicitly found in search results

Signaling Pathways

The inhibitory action of this compound on HIV-1 reverse transcriptase points to a direct interaction with the enzyme, rather than modulation of complex signaling pathways within the host cell for its antiviral effect.

While the influence of this compound on major signaling pathways such as NF-κB and MAPK has not been specifically elucidated in the available research, these pathways are critical in the context of inflammation and cancer, areas where other alkaloids have shown activity. The NF-κB signaling pathway is a key regulator of the inflammatory response, while the MAPK pathway is involved in cell proliferation, differentiation, and survival. Further research is warranted to explore whether this compound exerts any modulatory effects on these crucial cellular signaling cascades.

Experimental Protocols

Isolation of this compound from Cephaelis ipecacuanha

A general protocol for the extraction and isolation of alkaloids from Cephaelis ipecacuanha can be adapted for the specific isolation of this compound. This typically involves the following steps:

  • Extraction : The dried and powdered plant material (roots and rhizomes) is subjected to extraction with a suitable solvent, often a hydroalcoholic solution.

  • Acid-Base Partitioning : The crude extract is then subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The alkaloids are extracted into an acidic aqueous phase, leaving non-basic compounds in the organic phase.

  • Purification : The acidic solution containing the alkaloids is then basified, and the alkaloids are re-extracted into an immiscible organic solvent.

  • Chromatographic Separation : The resulting alkaloid mixture is then separated into its individual components using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound against HIV-1 reverse transcriptase, based on standard methodologies:

  • Reaction Mixture Preparation : A reaction mixture is prepared containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), including a radiolabeled or fluorescently tagged dNTP, and the HIV-1 reverse transcriptase enzyme.

  • Inhibitor Addition : Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Incubation : The reaction mixtures are incubated at the optimal temperature for the enzyme (typically 37°C) for a defined period to allow for DNA synthesis.

  • Termination and Precipitation : The reaction is stopped, and the newly synthesized DNA is precipitated, typically using trichloroacetic acid (TCA).

  • Quantification : The amount of incorporated radiolabeled or fluorescent dNTP is quantified using a scintillation counter or a fluorescence reader.

  • IC50 Determination : The concentration of this compound that inhibits 50% of the reverse transcriptase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Biosynthetic Relationship of Ipecac Alkaloids

Ipecac_Alkaloid_Biosynthesis Biosynthetic Pathway of Ipecac Alkaloids Dopamine Dopamine Desacetylipecoside N-Desacetylipecoside Dopamine->Desacetylipecoside Pictet-Spengler condensation Secologanin Secologanin Secologanin->Desacetylipecoside Cephaeline Cephaeline Desacetylipecoside->Cephaeline This compound This compound Desacetylipecoside->this compound Emetine Emetine Cephaeline->Emetine O-methylation This compound->Cephaeline Reduction

Caption: Biosynthetic relationship of key ipecac alkaloids.

Experimental Workflow for HIV-1 RT Inhibition Assay

HIV1_RT_Inhibition_Workflow Workflow for HIV-1 Reverse Transcriptase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, Template-Primer, dNTPs, HIV-1 RT) Add_Inhibitor Add this compound to Reaction Reaction_Mix->Add_Inhibitor Psychotrine_Prep Prepare Serial Dilutions of this compound Psychotrine_Prep->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Termination Stop Reaction & Precipitate DNA Incubation->Termination Quantification Quantify Incorporated Nucleotides Termination->Quantification IC50_Calc Calculate IC50 Value Quantification->IC50_Calc

Caption: Experimental workflow for assessing HIV-1 RT inhibition.

Logical Relationship of Potential Anti-Inflammatory Mechanism

Potential_Anti_Inflammatory_Mechanism Hypothesized Anti-Inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Stimulus->TLR4 IKK IKK Complex TLR4->IKK NFkB NF-κB Activation IKK->NFkB NFkB_Inhibition This compound? NFkB_Inhibition->NFkB Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Psychotrine: A Technical Guide to its Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psychotrine is a naturally occurring isoquinoline alkaloid found in plant species such as Carapichea ipecacuanha and Alangium salviifolium. Traditionally, it is a minor constituent of herbal preparations used for their emetic and anti-dysenteric properties, where it is thought to contribute to the modulation of smooth muscle activity in the gut. In modern pharmacology, this compound has garnered significant attention for its selective and potent inhibitory activity against Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT). This technical guide provides a comprehensive overview of the traditional and modern understanding of this compound, presenting available quantitative data, detailed experimental protocols for key studies, and visualizations of its known mechanism of action.

Role in Traditional Medicine

This compound is one of the secondary alkaloids present in the roots and rhizomes of Cephaelis ipecacuanha, the primary source of the traditional emetic and anti-dysenteric remedy, ipecac. While the major alkaloids, emetine and cephaeline, are credited with the potent emetic and anti-protozoal effects of ipecac, this compound is believed to play a role in modulating gut smooth muscle activity. However, there is a notable lack of extensive research specifically quantifying this compound's direct contribution to these traditional uses, with much of the ethnobotanical understanding being qualitative.

Traditional Applications
  • Emetic: As a component of ipecac, this compound was part of preparations used to induce vomiting in cases of poisoning.

  • Anti-dysenteric: Plants containing this compound have been traditionally used to treat amoebic dysentery.

Modern Pharmacological Activities

Recent scientific investigations have focused on the specific bioactivities of isolated this compound, leading to the discovery of its potential as an antiviral agent.

Antiviral Activity: Inhibition of HIV-1 Reverse Transcriptase

This compound and its O-methylated form have been identified as potent and selective inhibitors of the DNA polymerase activity of HIV-1 Reverse Transcriptase.[1][2] This activity is significant as it is distinct from other ipecac alkaloids like emetine, which are inactive against HIV-1 RT.[1]

Cytotoxic Effects

This compound has demonstrated weak to moderate cytotoxicity against certain human cancer cell lines.[3] This suggests a potential for further investigation in oncology, though its potency is less than that of established chemotherapeutic agents.[3]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Activity Target Cell Line/Enzyme Value Metric Reference
CytotoxicityBreast CancerMCF-710–50 µMIC₅₀[3]
CytotoxicityLung CarcinomaA54910–50 µMIC₅₀[3]
Antiviral ActivityHIV-1 Reverse TranscriptaseRecombinant p66Data not specifiedInhibition[1]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is based on the methodology described in the study by Tan et al. (1991).[1]

Objective: To determine the inhibitory effect of this compound on the DNA polymerase activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 RT (p66)

  • This compound dihydrogen oxalate

  • Template-primer: poly(rA)•oligo(dT)12-18

  • Substrate: [³H]TTP (tritiated thymidine triphosphate)

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and non-ionic detergent)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Prepare a reaction mixture containing the assay buffer, template-primer, and recombinant HIV-1 RT.

  • Add varying concentrations of this compound dihydrogen oxalate to the reaction mixture. A control with no inhibitor is also prepared.

  • Pre-incubate the mixture to allow for any interaction between the enzyme and the inhibitor.

  • Initiate the polymerase reaction by adding [³H]TTP.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitate by filtering the mixture through glass fiber filters.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]TTP.

  • Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

Data Analysis: The mechanism of inhibition can be determined by performing kinetic studies with varying concentrations of both the substrate (TTP) and the template-primer in the presence and absence of the inhibitor. The data can be analyzed using double-reciprocal plots (Lineweaver-Burk plots) to determine if the inhibition is competitive, noncompetitive, or uncompetitive.[1]

Signaling Pathways and Mechanisms of Action

Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound functions as an allosteric inhibitor of HIV-1 RT.[2] This means it does not bind directly to the active site of the enzyme where the DNA synthesis occurs. Instead, it binds to a different site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency. Kinetic studies have shown that the inhibition is noncompetitive with respect to the incoming nucleotide (TTP) and shows mixed (uncompetitive and competitive) kinetics with respect to the template-primer concentration.[1]

HIV_RT_Inhibition HIV_RT HIV-1 Reverse Transcriptase (RT) Active_Site Polymerase Active Site HIV_RT->Active_Site contains Allosteric_Site Allosteric Binding Site HIV_RT->Allosteric_Site contains DNA_Synthesis Viral DNA Synthesis Active_Site->DNA_Synthesis Catalyzes Inhibition Inhibition of DNA Synthesis Active_Site->Inhibition Leads to Allosteric_Site->Active_Site Induces conformational change in This compound This compound This compound->Allosteric_Site Binds to Template_Primer Template-Primer (RNA/DNA) Template_Primer->Active_Site Binds to dNTPs dNTPs dNTPs->Active_Site Binds to

Mechanism of allosteric inhibition of HIV-1 RT by this compound.

Future Directions

While the antiviral properties of this compound are a promising area of research, its role in traditional medicine remains underexplored from a mechanistic and quantitative standpoint. Future research should focus on:

  • Quantifying the effects on smooth muscle: Conducting in vitro and in vivo studies to determine the specific effects of this compound on gut motility and the underlying signaling pathways.

  • Investigating anti-protozoal activity: Performing assays to determine the IC₅₀ or EC₅₀ of this compound against Entamoeba histolytica and other relevant pathogens to validate its traditional anti-dysenteric role.

  • Elucidating molecular targets: Utilizing techniques such as molecular docking and target identification studies to uncover the specific proteins and pathways modulated by this compound in relation to its traditional uses.

By bridging the gap between traditional knowledge and modern scientific validation, a more complete understanding of this compound's therapeutic potential can be achieved.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the toxicological properties of psychotrine and the principal ipecac alkaloids, emetine and cephaeline. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on cytotoxicity, mechanisms of action, and associated signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal studies are described. Furthermore, complex biological processes and experimental workflows are visualized through diagrams generated using the DOT language.

Introduction to Ipecac Alkaloids

The primary bioactive compounds found in the roots of Carapichea ipecacuanha are a group of isoquinoline alkaloids, most notably emetine and cephaeline. This compound is another related alkaloid present in smaller quantities. Historically, ipecac preparations have been utilized for their emetic and expectorant properties and in the treatment of amoebiasis.[1] However, the therapeutic use of these alkaloids is constrained by their significant toxicity, which primarily targets the gastrointestinal, cardiovascular, and neuromuscular systems.[2] The cytotoxic effects of emetine and cephaeline are largely attributed to their ability to inhibit protein synthesis, while this compound exhibits a distinct mechanism of action.[3][4][5] Understanding the toxicological profiles of these compounds is crucial for evaluating their potential as therapeutic agents or as scaffolds for the development of new drugs.

Quantitative Toxicological Data

The toxicity of ipecac alkaloids has been quantified through various in vivo and in vitro studies. The following tables summarize the key toxicological metrics for crude ipecac extract, emetine, and cephaeline.

Table 1: In Vivo and In Vitro Toxicity Data
Compound/ExtractTest TypeSpecies/Cell LineRoute/AssayValueCitation
Crude Ipecac ExtractAcute ToxicityNot SpecifiedOralLD₅₀: 500 mg/kg[3][6]
EmetineCytotoxicityU937 (Leukemic)Not SpecifiedNot Specified[7]
EmetineCytotoxicityA549-S (Lung Adenocarcinoma)Not SpecifiedLD₅₀: 55 µg/mL[7]
EmetineCytotoxicityJurkat T cells (T-cell Leukemia)Not SpecifiedEC₅₀: 0.17 µM[7]
EmetineCytotoxicityCCRF-CEM (T-cell Lymphoblast-like)Not SpecifiedEC₅₀: 0.05 µM[7]
EmetineAntiviral ActivitySARS-CoVCell-basedEC₅₀: 0.054 µM[8]
EmetineAntiviral ActivityMERS-CoVCell-basedEC₅₀: 0.014 µM[8]
Table 2: Enzyme Inhibition Data for Emetine and Cephaeline
CompoundEnzymeInhibition ParameterValue (µM)Citation
EmetineCytochrome P450 2D6 (CYP2D6)IC₅₀80[9]
EmetineCytochrome P450 3A4 (CYP3A4)IC₅₀480[9]
EmetineCytochrome P450 2D6 (CYP2D6)Kᵢ43[9]
EmetineCytochrome P450 3A4 (CYP3A4)Kᵢ232[9]
CephaelineCytochrome P450 2D6 (CYP2D6)IC₅₀121[9]
CephaelineCytochrome P450 3A4 (CYP3A4)IC₅₀1000[9]
CephaelineCytochrome P450 2D6 (CYP2D6)Kᵢ54[9]
CephaelineCytochrome P450 3A4 (CYP3A4)Kᵢ355[9]

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of ipecac alkaloids are mediated through distinct molecular mechanisms. Emetine and cephaeline are potent inhibitors of eukaryotic protein synthesis, while this compound's biological activities are mediated through alternative pathways.

Inhibition of Protein Synthesis by Emetine and Cephaeline

Emetine and cephaeline exert their cytotoxic effects primarily by irreversibly inhibiting protein synthesis.[3][10] They bind to the 40S ribosomal subunit, thereby blocking the translocation step of elongation during translation.[11] This disruption of protein synthesis leads to cell cycle arrest and subsequent cell death.

G cluster_ribosome Ribosome cluster_process Protein Synthesis (Elongation) 80S_Ribosome 80S Ribosome 60S_Subunit 60S Subunit 80S_Ribosome->60S_Subunit 40S_Subunit 40S Subunit 80S_Ribosome->40S_Subunit Translocation Translocation (A-site -> P-site) 40S_Subunit->Translocation Inhibits tRNA_Binding tRNA Binding to A-site Peptide_Bond Peptide Bond Formation tRNA_Binding->Peptide_Bond Elongation Cycle Peptide_Bond->Translocation Elongation Cycle Translocation->tRNA_Binding Elongation Cycle Protein_Synthesis_Inhibition Protein Synthesis Inhibition Translocation->Protein_Synthesis_Inhibition Ipecac_Alkaloids Emetine & Cephaeline Ipecac_Alkaloids->40S_Subunit Binds to G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic Pathway Sensitization Emetine Emetine Bcl2_Family Bcl-2 Family Regulation Emetine->Bcl2_Family Regulates Mcl1 Mcl-1 Downregulation Emetine->Mcl1 Induces Mitochondrion Mitochondrial Disruption (↓ Membrane Potential) Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 TRAIL_Receptor TRAIL Receptor Mcl1->TRAIL_Receptor Sensitizes Caspase8 Caspase-8 Activation TRAIL_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Start: Cell Seeding in 96-well plates Treatment Add varying concentrations of Ipecac Alkaloid Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Viability Assay (e.g., SRB, MTT) Incubation->Assay Measurement Measure Absorbance (Plate Reader) Assay->Measurement Analysis Calculate % Inhibition vs. Control Measurement->Analysis Result Determine IC₅₀/EC₅₀ value from Dose-Response Curve Analysis->Result

References

Methodological & Application

Application Notes and Protocols for the Quantification of Psychotrine using HPLC and TLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychotrine is a natural alkaloid found in various plant species, notably in Cephaelis ipecacuanha, from which ipecac syrup is derived. It belongs to the class of isoquinoline alkaloids and is structurally related to other active compounds like emetine and cephaeline. The pharmacological interest in this compound and its derivatives stems from their potential therapeutic activities, including antiviral properties. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), two common analytical techniques in pharmaceutical analysis and natural product research.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

HPLC is a robust and widely used technique for the separation, identification, and quantification of individual components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is generally suitable. The following protocol is a starting point for method development and validation.

Experimental Protocol: HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Phosphoric acid or other suitable buffer components.

  • Sample filters (0.45 µm).

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient or isocratic elution can be employed. A common starting point for the separation of ipecac alkaloids is a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase consisting of acetonitrile and a 0.1% phosphoric acid solution in water can be effective. A potential starting ratio could be 15:85 (v/v) of acetonitrile to aqueous buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: UV detection at approximately 280 nm, or based on the UV spectrum of this compound.

  • Injection Volume: 10 µL.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

  • Plant Material (e.g., Cephaelis ipecacuanha roots):

    • Grind the dried plant material to a fine powder.

    • Extract a known amount of the powder with methanol or a suitable solvent mixture, potentially using sonication or reflux extraction.

    • Filter the extract and evaporate the solvent.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Biological Samples:

    • Sample pre-treatment such as protein precipitation or solid-phase extraction (SPE) may be necessary to remove interfering substances.

6. Data Analysis:

  • Identify the this compound peak in the chromatogram based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical for Method Development)

The following table presents hypothetical data that should be established during method validation.

ParameterExpected Range/Value
Retention Time (t_R)To be determined (e.g., 8-12 min)
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)To be determined (e.g., 0.1 - 0.5 µg/mL)
Limit of Quantification (LOQ)To be determined (e.g., 0.5 - 1.5 µg/mL)
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

High-Performance Thin-Layer Chromatography (HPTLC) Method for this compound Quantification

HPTLC is a powerful planar chromatographic technique that allows for the simultaneous analysis of multiple samples in a cost-effective and efficient manner. It is well-suited for the analysis of complex mixtures like plant extracts.

Experimental Protocol: HPTLC

1. Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).

2. Reagents and Materials:

  • This compound reference standard.

  • Chloroform (analytical grade).

  • Methanol (analytical grade).

  • Other solvents for mobile phase optimization (e.g., ethyl acetate, ammonia solution).

3. Chromatographic Conditions (Starting Point):

  • Stationary Phase: HPTLC plates silica gel 60 F254.

  • Mobile Phase: A mixture of chloroform and methanol is a good starting point for the separation of ipecac alkaloids. Based on literature for preparative TLC, a ratio of Chloroform:Methanol (23:7, v/v) or (8:2, v/v) can be a starting point for optimization.

  • Application: Apply the standards and samples as bands of 8 mm width using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 80 mm.

  • Drying: Dry the plate in a stream of warm air.

  • Densitometric Scanning: Scan the plate in absorbance mode at a wavelength determined from the in-situ UV spectrum of this compound (e.g., around 280 nm).

4. Standard and Sample Preparation:

  • Follow similar procedures as described for the HPLC method, ensuring the final concentrations are suitable for HPTLC analysis (typically in the ng/band range).

5. Data Analysis:

  • Identify the this compound band based on its R_f value compared to the standard.

  • Generate a calibration curve by plotting the peak area of the standard bands against the amount applied.

  • Quantify this compound in the samples from the calibration curve.

Quantitative Data Summary (Hypothetical for Method Development)
ParameterExpected Range/Value
R_f ValueTo be determined (e.g., 0.4 - 0.6)
Linearity Range100 - 1000 ng/band
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)To be determined (e.g., 10 - 30 ng/band)
Limit of Quantification (LOQ)To be determined (e.g., 30 - 90 ng/band)
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 3%

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Material (e.g., Plant Extract) Sample_Prep Extraction & Filtration Sample->Sample_Prep Standard This compound Reference Standard Standard_Prep Serial Dilution Standard->Standard_Prep HPLC HPLC System (C18 Column) Sample_Prep->HPLC Standard_Prep->HPLC Detection UV/DAD Detector HPLC->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Experimental Workflow for HPTLC Analysis

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Process cluster_analysis Analysis Sample_Standard_Prep Sample & Standard Preparation Application Band Application (HPTLC Plate) Sample_Standard_Prep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Data Analysis & Quantification Scanning->Quantification

Caption: Workflow for the quantification of this compound using HPTLC.

Signaling Pathway: Mechanism of Action of this compound

This compound and its O-methyl ether have been identified as selective inhibitors of the Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT). They act as allosteric inhibitors, meaning they bind to a site on the enzyme other than the active site, inducing a conformational change that inhibits its function.

Psychotrine_MoA cluster_virus HIV-1 Life Cycle Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration This compound This compound This compound->RT Allosteric Inhibition

Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by this compound.

protocol for psychotrine extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Protocol for Psychotrine Extraction from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an isoquinoline alkaloid found in several plant species, most notably in the roots of Carapichea ipecacuanha (ipecac) and the stems of Pogonopus speciosus.[1][2][3] As a tertiary amine alkaloid, its extraction from plant material is based on the principles of acid-base chemistry, which allows for its separation from other plant constituents.[4] This protocol details a standard laboratory method for the extraction and preliminary purification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior during the extraction process. This compound's solubility is pH-dependent; the free base is soluble in organic solvents, while its salt form is more soluble in aqueous solutions.[1][5]

PropertyValue
Molecular FormulaC28H36N2O4[4][6]
Molecular Weight464.6 g/mol [4][6]
Melting Point122 °C
Solubility (Base)Sparingly soluble in water, ether; freely soluble in chloroform, ethanol, acetone.[2][4][7]
Solubility (Salt)Soluble in water and dilute alcohols.[5]
Chemical ClassIsoquinoline Alkaloid[1]

Experimental Protocol: Acid-Base Extraction of this compound

This protocol is based on the Stas-Otto method for alkaloid extraction, which leverages the differential solubility of the alkaloid base and its salt form.[8][9]

1. Materials and Reagents

  • Plant Material: Dried and finely powdered root material of Carapichea ipecacuanha or other this compound-containing plants.

  • Solvents: Chloroform, 2 M Hydrochloric Acid (HCl), 2 M Sodium Hydroxide (NaOH), Distilled Water, Anhydrous Sodium Sulfate.

  • Apparatus: Soxhlet extractor, rotary evaporator, separatory funnels, pH meter or pH paper, filtration apparatus (e.g., Buchner funnel), beakers, flasks.

2. Step-by-Step Procedure

  • Alkalinization of Plant Material:

    • Take 100 g of the dried, powdered plant material and moisten it with a small amount of distilled water to form a paste.

    • Add a sufficient amount of 2 M NaOH to make the paste distinctly alkaline (pH 9-10). This step is crucial to liberate the free this compound base from its salt form within the plant matrix.

  • Solvent Extraction:

    • Dry the alkalinized plant material at low heat (e.g., in a ventilated oven at 40-50 °C) until it is a free-flowing powder.

    • Place the dried powder in a porous thimble and perform a continuous extraction using a Soxhlet apparatus with chloroform as the solvent. Continue the extraction for 6-8 hours. The chloroform will extract the free this compound base along with other organic-soluble compounds.

  • Acidic Extraction (Formation of Alkaloid Salt):

    • Concentrate the chloroform extract to a smaller volume using a rotary evaporator.

    • Transfer the concentrated extract to a separatory funnel and add an equal volume of 2 M HCl.

    • Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate. The this compound, being a basic alkaloid, will react with the HCl to form its hydrochloride salt, which is soluble in the aqueous acidic layer. Most other organic impurities will remain in the chloroform layer.

    • Carefully separate the lower chloroform layer from the upper aqueous acidic layer. Retain the aqueous layer, which now contains the this compound salt.

  • Liberation and Re-extraction of Free Base:

    • Transfer the aqueous acidic layer to a clean separatory funnel.

    • Slowly add 2 M NaOH dropwise while monitoring the pH. Continue adding until the solution is alkaline (pH 9-10). This will convert the this compound hydrochloride back to its free base form, which may precipitate out of the aqueous solution.

    • Add an equal volume of fresh chloroform to the separatory funnel.

    • Shake vigorously to extract the free this compound base into the chloroform layer.

    • Allow the layers to separate and collect the lower chloroform layer. Repeat this extraction step two more times with fresh chloroform to ensure complete recovery.

  • Purification and Drying:

    • Combine all the chloroform extracts containing the this compound base.

    • Wash the combined extract with a small amount of distilled water to remove any residual salts.

    • Dry the chloroform extract by passing it through a column of anhydrous sodium sulfate.

    • Evaporate the dried chloroform extract to dryness under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Further Purification (Optional):

    • The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) for higher purity.[10]

Experimental Workflow Diagram

ExtractionWorkflow PlantMaterial Dried, Powdered Plant Material Alkalinization Alkalinization (add NaOH) PlantMaterial->Alkalinization Soxhlet Soxhlet Extraction (Chloroform) Alkalinization->Soxhlet ChloroformExtract1 Chloroform Extract (contains free base) Soxhlet->ChloroformExtract1 AcidWash Acidic Extraction (add HCl) ChloroformExtract1->AcidWash AqueousLayer Aqueous Layer (contains this compound Salt) AcidWash->AqueousLayer this compound Salt OrganicLayer1 Organic Layer (impurities) AcidWash->OrganicLayer1 Impurities Basification Basification (add NaOH) AqueousLayer->Basification ChloroformExtract2 Re-extraction with Chloroform Basification->ChloroformExtract2 CombinedChloroform Combined Chloroform Extracts ChloroformExtract2->CombinedChloroform Drying Drying (Anhydrous Na2SO4) CombinedChloroform->Drying Evaporation Evaporation Drying->Evaporation Crudethis compound Crude this compound Evaporation->Crudethis compound

Caption: Workflow for the acid-base extraction of this compound.

Signaling Pathway (Hypothetical Interaction)

While the primary focus of this document is the extraction protocol, for drug development professionals, it is pertinent to note that this compound and its derivatives have been investigated for their biological activity. For instance, O-methylthis compound has been shown to be a selective allosteric inhibitor of HIV-1 reverse transcriptase.[11]

SignalingPathway This compound This compound Derivative HIV1_RT HIV-1 Reverse Transcriptase This compound->HIV1_RT Allosteric Binding Inhibition Inhibition DNA_Synthesis Viral DNA Synthesis HIV1_RT->DNA_Synthesis Inhibition->DNA_Synthesis

Caption: Allosteric inhibition of HIV-1 RT by a this compound derivative.

References

Application Notes and Protocols for the Synthesis of Emetine from Psychotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis of emetine from its precursor, psychotrine. The primary transformation involves the specific O-methylation of the phenolic hydroxyl group of this compound. This protocol is based on established chemical literature and is intended for use by qualified researchers in a laboratory setting.

Introduction

Emetine is a natural product alkaloid traditionally used as an anti-protozoal agent and emetic. It is a derivative of ipecacuanha, the dried root of Carapichea ipecacuanha. This compound, another alkaloid present in ipecacuanha, is a direct precursor to emetine both in biosynthesis and, as detailed here, in chemical synthesis. The conversion of this compound to emetine is a key step that involves the methylation of a phenolic hydroxyl group. This document outlines the chemical theory, necessary reagents, detailed experimental protocol, and expected outcomes for this synthesis.

Chemical Transformation

The synthesis of emetine from this compound is achieved through the O-methylation of the C-6' phenolic hydroxyl group of this compound. This reaction can be effectively carried out using diazomethane in a suitable solvent system. Diazomethane is a potent methylating agent for phenols, carboxylic acids, and other acidic functional groups. The reaction is typically clean and high-yielding.

Reaction: this compound + Diazomethane → Emetine

Data Presentation

ParameterValueReference
Starting Material(+)-PsychotrineBattersby, A. R., & Turner, J. C. (1960)
Methylating AgentDiazomethane (in ether)Battersby, A. R., & Turner, J. C. (1960)
SolventMethanol-EtherBattersby, A. R., & Turner, J. C. (1960)
Reaction TimeNot explicitly stated; reaction is rapidGeneral chemical knowledge
YieldQuantitativeBattersby, A. R., & Turner, J. C. (1960)
Product(-)-EmetineBattersby, A. R., & Turner, J. C. (1960)
PurificationCrystallization of the hydrobromide saltBattersby, A. R., & Turner, J. C. (1960)

Experimental Protocols

4.1. Preparation of Diazomethane

Warning: Diazomethane is a toxic and explosive gas. It should be prepared and handled in a fume hood with a blast shield. Use non-etched glassware and avoid contact with rough surfaces. It is recommended to prepare and use diazomethane in solution immediately without storage.

A standard procedure for the preparation of an ethereal solution of diazomethane from a precursor such as Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide) should be followed.

4.2. O-Methylation of this compound to Synthesize Emetine

This protocol is adapted from the stereospecific synthesis described by Battersby and Turner in the Journal of the Chemical Society (1960).

Materials:

  • (+)-Psychotrine

  • Ethereal solution of diazomethane

  • Methanol

  • Diethyl ether

  • Hydrobromic acid (48%)

  • Ethanol

Procedure:

  • Dissolve (+)-psychotrine (1.0 g) in a mixture of methanol (10 ml) and diethyl ether (10 ml) in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane in small portions with continuous stirring until the yellow color of diazomethane persists, indicating the reaction is complete.

  • Allow the reaction mixture to stand at room temperature for 1 hour to ensure complete reaction and to allow excess diazomethane to evaporate. A gentle stream of nitrogen can be used to facilitate the removal of excess diazomethane.

  • Evaporate the solvent under reduced pressure to obtain the crude product, (-)-emetine, as a gum. The yield is reported to be quantitative.

4.3. Purification of Emetine by Crystallization of its Hydrobromide Salt

  • Dissolve the crude (-)-emetine gum in a minimal amount of hot ethanol.

  • To the hot ethanolic solution, add 48% hydrobromic acid dropwise until the solution is acidic.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization of emetine hydrobromide.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • The resulting emetine hydrobromide can be further purified by recrystallization from ethanol if necessary.

Visualization of the Synthesis Workflow

Emetine_Synthesis This compound This compound Reaction O-Methylation This compound->Reaction Diazomethane Diazomethane (in Ether) Diazomethane->Reaction Solvent Methanol-Ether Solvent->Reaction Crude_Emetine Crude Emetine (gum) Reaction->Crude_Emetine Purification Purification (Crystallization of Hydrobromide Salt) Crude_Emetine->Purification Emetine_HBr Emetine Hydrobromide (crystalline) Purification->Emetine_HBr

Caption: Workflow for the synthesis of emetine from this compound.

Signaling Pathway Analogy: Chemical Transformation

While not a biological signaling pathway, the following diagram illustrates the logical flow of the chemical transformation.

Chemical_Transformation This compound This compound (Phenolic -OH) Emetine Emetine (Methoxy group) This compound->Emetine  O-Methylation (Diazomethane)

Caption: Chemical conversion of this compound to emetine.

Application of Isoquinoline Alkaloids in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of structure and function of neurons. A growing body of research focuses on the therapeutic potential of natural compounds, particularly alkaloids, in mitigating the pathological processes underlying these devastating conditions. Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have emerged as promising candidates for neuroprotective drug discovery. While direct research on the application of psychotrine in neurodegenerative diseases is limited, the study of structurally related isoquinoline alkaloids provides a strong rationale for its investigation.

This document provides an overview of the application of isoquinoline alkaloids in neurodegenerative disease research, with a focus on their mechanisms of action and relevant experimental protocols. The information presented here is intended to serve as a guide for researchers interested in exploring the neuroprotective potential of this class of compounds, including this compound and its derivatives.

Key Mechanisms of Neuroprotection by Isoquinoline Alkaloids

Isoquinoline alkaloids exert their neuroprotective effects through multiple mechanisms, primarily centered around the mitigation of oxidative stress and neuroinflammation, two key pathological features of neurodegenerative diseases.

  • Antioxidant Activity: Many isoquinoline alkaloids possess potent antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and reduce oxidative damage to neurons.[1][2][3] This is crucial as oxidative stress is a major contributor to neuronal cell death in various neurodegenerative disorders.

  • Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, plays a significant role in the progression of neurodegeneration. Isoquinoline alkaloids, such as berberine, have been shown to suppress the production of pro-inflammatory cytokines by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB).[2][4][5][6]

  • Modulation of Signaling Pathways: The neuroprotective effects of these alkaloids are often mediated through the regulation of critical intracellular signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival and proliferation, is a common target.[7][8][9][10] By activating the PI3K/Akt pathway, these compounds can promote neuronal survival and inhibit apoptosis.

  • Autophagy Induction: Autophagy is a cellular process responsible for the clearance of damaged organelles and aggregated proteins, a hallmark of many neurodegenerative diseases. Some isoquinoline alkaloids can induce autophagy, thereby facilitating the removal of toxic protein aggregates and promoting neuronal health.[1][11]

Data Presentation: Neuroprotective Activity of Representative Isoquinoline Alkaloids

The following table summarizes the reported neuroprotective activities of select isoquinoline alkaloids from in vitro studies. This data can serve as a reference for designing experiments to evaluate this compound and other related compounds.

CompoundCell LineAssayEndpointIC50 / Effective ConcentrationReference
Berberine Rat Cortical NeuronsAβ-induced toxicityCell Viability10 µM (protective effect)[12]
Berberine SH-SY5YLPS-induced injuryNeuroprotectionNot specified[9]
Berberine -Nitric Oxide Radical ScavengingAntioxidant Activity0.17 mg/mL (IC50)[1][13]
Berberine -Fe2+ ChelationAntioxidant Activity0.12 mg/mL (IC50)[1]
Berberine -OH• Radical ScavengingAntioxidant Activity0.11 mg/mL (IC50)[1]
Tetrandrine Rat Cortical NeuronsGlutamate-induced injuryLDH Release10⁻⁷ - 10⁻⁶ mol/L (protective effect)[14]
Tetrandrine SK-N-SHAmyloid-beta induced toxicityCell Viability0.1 - 1 µM (protective effect)[15]
Cephaeline HeLa CellsEbola VLP entryAntiviral Activity3.27 µM (IC50)[16]
Cephaeline Vero E6 CellsEbola live virus infectionAntiviral Activity22.18 nM (IC50)[16]

Note: Data on the direct neuroprotective IC50 values of emetine and cephaeline are limited in the context of neurodegenerative diseases. The provided data for these compounds relates to their antiviral activities, which may involve cellular pathways relevant to neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the neuroprotective potential of isoquinoline alkaloids.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of a test compound on the viability of a neuronal cell line, such as the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., this compound, berberine) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free DMEM. After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Induction of Toxicity (Optional): To assess neuroprotective effects, after a pre-treatment period with the test compound (e.g., 2 hours), add a neurotoxic agent (e.g., 100 µM H₂O₂ or 10 µM Aβ₂₅₋₃₅) to the wells and incubate for a further 24-48 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17][18][19][20]

  • Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[17][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated or vehicle-treated cells). Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) using appropriate software (e.g., GraphPad Prism).[18][21][22][23]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Culture medium

  • Test compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Oxidative stress inducer (e.g., H₂O₂)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well black-walled plate (for plate reader) or on glass coverslips in a 24-well plate (for microscopy). Treat the cells with the test compound as described in the MTT assay protocol.

  • DCFH-DA Loading: After the pre-treatment period with the test compound, remove the medium and wash the cells once with warm PBS or HBSS.

  • Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium or PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[24][25][26][27][28]

  • Induction of Oxidative Stress: After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS or HBSS. Add the medium containing the oxidative stress inducer (e.g., H₂O₂) and incubate for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Fluorescence Microscope: Visualize the cells under a fluorescence microscope using a standard FITC filter set.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group. A decrease in fluorescence indicates a reduction in ROS levels.

Western Blot Analysis of Apoptotic and Signaling Proteins

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and signaling pathways (e.g., p-Akt, p-NF-κB).

Materials:

  • Treated and untreated neuronal cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Akt, anti-p-Akt, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.[29][30][31]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[29][30]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer: Separate the protein samples by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.[32]

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The neuroprotective effects of isoquinoline alkaloids are often attributed to their ability to modulate key signaling pathways. Below are graphical representations of these pathways created using the DOT language for Graphviz.

PI3K/Akt Signaling Pathway in Neuroprotection

This pathway is crucial for promoting cell survival and inhibiting apoptosis. Isoquinoline alkaloids like berberine can activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.[7][8][9][10]

PI3K_Akt_Pathway Alkaloids Isoquinoline Alkaloids (e.g., Berberine) Receptor Growth Factor Receptor Alkaloids->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt ProApoptotic Pro-apoptotic Proteins (e.g., Bad, GSK-3β) pAkt->ProApoptotic Inhibits Survival Neuronal Survival pAkt->Survival Apoptosis Apoptosis ProApoptotic->Apoptosis

Caption: PI3K/Akt signaling pathway activated by isoquinoline alkaloids.

NF-κB Signaling Pathway in Neuroinflammation

The NF-κB pathway is a key regulator of inflammation. In the context of neurodegeneration, its activation in microglia leads to the production of pro-inflammatory cytokines. Isoquinoline alkaloids can inhibit this pathway, thereby reducing neuroinflammation.[2][4][5][6][33]

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) IKK IKK Complex Stimuli->IKK Alkaloids Isoquinoline Alkaloids Alkaloids->IKK Inhibits pIkB p-IκBα IKK->pIkB Phosphorylates IkB IκBα IkB->pIkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα (Inactive) Proteasome Proteasomal Degradation pIkB->Proteasome Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_nuc->Genes Experimental_Workflow Start Start: Select Isoquinoline Alkaloid Cytotoxicity 1. Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Safe_Conc Determine Non-toxic Concentration Range Cytotoxicity->Safe_Conc Neuroprotection 2. Neuroprotection Assay (e.g., H₂O₂ or Aβ challenge) Safe_Conc->Neuroprotection Use safe concentrations Effective Is the compound neuroprotective? Neuroprotection->Effective ROS 3a. ROS Measurement (DCFH-DA Assay) Effective->ROS Yes Western 3b. Western Blot Analysis (Apoptosis & Signaling Proteins) Effective->Western Yes Stop Stop: Not a promising candidate Effective->Stop No Mechanism Elucidate Mechanism of Action ROS->Mechanism Western->Mechanism End End: Candidate for Further Development Mechanism->End

References

The Quest for Novel Antipsychotics: A Methodological Guide to Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

The development of new antipsychotic agents is a critical area of research aimed at improving the treatment of psychotic disorders such as schizophrenia and bipolar disorder. While the natural alkaloid psychotrine has been investigated for various biological activities, its potential as an antipsychotic has not been established in the scientific literature. However, the methodologies for screening and developing novel antipsychotic compounds are well-defined. This document provides detailed application notes and protocols for the preclinical evaluation of potential antipsychotic drug candidates, using a hypothetical this compound-based compound as an illustrative example.

Introduction to Antipsychotic Drug Action

Modern antipsychotic drugs primarily exert their effects by modulating neurotransmitter systems in the brain, particularly the dopamine and serotonin pathways. First-generation (typical) antipsychotics are primarily antagonists of the dopamine D2 receptor.[1][2] Second-generation (atypical) antipsychotics also block D2 receptors but have a significant affinity for serotonin receptors, especially the 5-HT2A subtype.[1][2] This dual action is thought to contribute to their broader efficacy, particularly against the negative and cognitive symptoms of schizophrenia, and a lower propensity to cause extrapyramidal side effects.[3] Third-generation antipsychotics act as partial agonists at dopamine receptors.[1]

The therapeutic efficacy of antipsychotics is often correlated with their binding affinity for these receptors. For typical antipsychotics, there is a modest correlation between their clinically effective dose and their binding affinity for the D2 receptor.[4] For atypical antipsychotics, the interplay between dopamine and serotonin receptor binding is more complex and crucial for their therapeutic profile.[4]

Quantitative Data Summary: Receptor Binding Affinities

The initial screening of a potential antipsychotic compound involves determining its binding affinity (Ki) for a panel of relevant receptors. Lower Ki values indicate higher binding affinity. The following table summarizes hypothetical binding affinities for a novel this compound derivative compared to established antipsychotic drugs.

CompoundD2 Ki (nM)5-HT2A Ki (nM)5-HT1A Ki (nM)5-HT2C Ki (nM)
This compound Derivative (Hypothetical) 1555025
Haloperidol (Typical) 1.250>10,000>10,000
Risperidone (Atypical) 3.50.164205
Clozapine (Atypical) 1201.71301.3
Aripiprazole (Third-Gen) 0.343.41.715

Experimental Protocols

In Vitro Receptor Binding Assays

These assays are crucial for determining the binding affinity of a test compound to specific neurotransmitter receptors. Radioligand binding assays are a common method.

Protocol 1: Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes from cells expressing recombinant human D2 receptors.

    • [3H]-Spiperone (radioligand).

    • Test compound (e.g., this compound derivative).

    • Haloperidol (positive control).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

    • Scintillation fluid.

    • Glass fiber filters.

    • Multi-well plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a multi-well plate, add the cell membranes, [3H]-Spiperone, and either the test compound, positive control, or buffer (for total binding). For non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled spiperone).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity of a test compound for the serotonin 5-HT2A receptor.

  • Materials:

    • Cell membranes from cells expressing recombinant human 5-HT2A receptors.

    • [3H]-Ketanserin (radioligand).

    • Test compound.

    • Risperidone (positive control).

    • Assay buffer.

    • Scintillation fluid and counter.

    • Glass fiber filters.

  • Procedure: The procedure is analogous to the D2 receptor binding assay, with the substitution of [3H]-Ketanserin as the radioligand and risperidone as the positive control.

In Vivo Behavioral Models

These models are used to assess the antipsychotic-like effects of a compound in living animals.

Protocol 3: Amphetamine-Induced Hyperlocomotion in Rodents

  • Objective: To evaluate the ability of a test compound to antagonize the stimulant effects of amphetamine, a model for psychosis.

  • Materials:

    • Male rodents (rats or mice).

    • Test compound.

    • d-Amphetamine.

    • Vehicle (e.g., saline).

    • Open-field activity chambers equipped with infrared beams to track movement.

  • Procedure:

    • Acclimate the animals to the testing room and the open-field chambers.

    • Administer the test compound or vehicle to the animals.

    • After a specific pretreatment time, administer d-amphetamine (e.g., 1-2 mg/kg) or saline.

    • Immediately place the animals in the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-90 minutes).

  • Data Analysis:

    • Compare the locomotor activity of animals treated with the test compound and amphetamine to the group that received vehicle and amphetamine.

    • A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests potential antipsychotic activity.

Signaling Pathways and Experimental Workflows

Diagram 1: Dopaminergic and Serotonergic Pathways in Antipsychotic Action

Antipsychotic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Psychosis Psychotic Symptoms D2R->Psychosis Contributes to Antipsychotic Antipsychotic Drug Antipsychotic->D2R Blocks Antipsychotic->HT2AR Blocks Antipsychotic_Workflow start Compound Synthesis (e.g., this compound Derivatives) in_vitro In Vitro Screening (Receptor Binding Assays) start->in_vitro in_vivo In Vivo Behavioral Models (e.g., Amphetamine-Induced Hyperlocomotion) in_vitro->in_vivo Active Compounds pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd toxicology Toxicology and Safety Profiling pk_pd->toxicology lead_optimization Lead Optimization toxicology->lead_optimization Favorable Profile lead_optimization->start Iterative Process clinical_trials Clinical Trials lead_optimization->clinical_trials Candidate Drug

References

Application Notes & Protocols: Determination of Papaverine and Narcotine in Forensic and Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine and narcotine (also known as noscapine) are benzylisoquinoline alkaloids found in the opium poppy (Papaver somniferum). While not as potent as morphine, their presence and concentration are of significant interest in forensic analysis, pharmaceutical quality control, and drug development. Accurate and robust analytical methods are crucial for the quantification of these compounds in various matrices, including plant material, biological samples, and pharmaceutical formulations.

This document provides detailed application notes and protocols for the determination of papaverine and narcotine using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques Overview

The primary methods for the analysis of papaverine and narcotine are reversed-phase HPLC coupled with UV detection and the more sensitive and selective LC-MS/MS. Gas chromatography (GC) methodologies are generally not preferred for the quantification of opium alkaloids due to issues with the thermal stability of some compounds and the need for derivatization of others like morphine.[1]

High-Performance Liquid Chromatography (HPLC-UV): This technique offers a reliable and cost-effective method for the routine analysis of papaverine and narcotine. Separation is typically achieved on a C18 column with a buffered mobile phase. Detection is performed using a UV detector at a wavelength where both analytes exhibit strong absorbance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For samples with complex matrices or when low detection limits are required, LC-MS/MS is the method of choice. It provides superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analytes and their fragmentation patterns.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods described.

Table 1: HPLC-UV Method Validation Data

ParameterPapaverineNarcotine
Linearity Range (µg/mL)1 - 1001 - 100
Correlation Coefficient (r²)> 0.999> 0.999
Limit of Detection (LOD) (µg/mL)0.10.1
Limit of Quantification (LOQ) (µg/mL)0.30.3
Recovery (%)98 - 10297 - 103
Precision (RSD%)< 2.0< 2.0

Table 2: LC-MS/MS Method Validation Data

ParameterPapaverineNarcotine
Linearity Range (ng/mL)0.5 - 1000.5 - 100
Correlation Coefficient (r²)> 0.995> 0.995
Limit of Detection (LOD) (ng/mL)0.150.15
Limit of Quantification (LOQ) (ng/mL)0.50.5
Recovery (%)85.5 - 94.385.0 - 95.0
Precision (RSD%)1.9 - 5.82.0 - 6.0

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material (e.g., Poppy Straw)

This protocol outlines a general procedure for the extraction of papaverine and narcotine from plant matrices.

1. Sample Homogenization:

  • Grind the dried plant material to a fine powder using a laboratory mill.
  • Accurately weigh approximately 1 gram of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 20 mL of an extraction solvent (e.g., methanol with 1% acetic acid).
  • Vortex the mixture for 1 minute.
  • Sonication in an ultrasonic bath for 30 minutes at room temperature.
  • Centrifuge the mixture at 4000 rpm for 10 minutes.
  • Carefully decant the supernatant into a clean tube.
  • Repeat the extraction process on the pellet with an additional 20 mL of the extraction solvent.
  • Combine the supernatants.

3. Clean-up (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
  • Load the combined supernatant onto the conditioned SPE cartridge.
  • Wash the cartridge with 5 mL of water to remove polar interferences.
  • Elute the analytes with 5 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of the mobile phase for analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol provides a standard HPLC-UV method for the quantification of papaverine and narcotine.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol details a sensitive and selective LC-MS/MS method.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90% to 10% B

    • 10.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • MRM Transitions:

      • Papaverine: 340.4 -> 202.2[2]

      • Narcotine: 414.4 -> 220.5[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing sample Sample (e.g., Plant Material) homogenization Homogenization (Grinding) sample->homogenization extraction Solvent Extraction (Methanol/Acetic Acid) homogenization->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution hplc HPLC-UV Analysis reconstitution->hplc High Concentration Samples lcms LC-MS/MS Analysis reconstitution->lcms Low Concentration/Complex Samples quantification Quantification & Reporting hplc->quantification lcms->quantification

Caption: General workflow for the analysis of papaverine and narcotine.

signaling_pathway cluster_hplc HPLC-UV System cluster_lcms LC-MS/MS System autosampler Autosampler pump HPLC Pump autosampler->pump column C18 Column pump->column Mobile Phase detector UV Detector column->detector data_system Data System detector->data_system uhplc UHPLC esi ESI Source uhplc->esi quad1 Quadrupole 1 (Q1) esi->quad1 quad2 Quadrupole 2 (q2) Collision Cell quad1->quad2 Precursor Ion quad3 Quadrupole 3 (Q3) quad2->quad3 Fragment Ions ms_detector MS Detector quad3->ms_detector

Caption: Schematic of the analytical instrumentation pathways.

References

Application Notes and Protocols for Studying the Pharmacology of Psychotrine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Framework for Preclinical Evaluation

Disclaimer: Direct in vivo pharmacological studies on psychotrine are scarce in publicly available scientific literature. The following application notes and protocols are a proposed framework based on standard pharmacological testing procedures for novel psychoactive compounds and the known properties of structurally related isoquinoline alkaloids. These protocols are intended to serve as a starting point for researchers and will require optimization and validation.

Introduction

This compound is a naturally occurring isoquinoline alkaloid found in the plant Carapichea ipecacuanha, the source of ipecac. While its primary known biological activity is the in vitro inhibition of HIV-1 reverse transcriptase, its in vivo pharmacology, particularly its effects on the central nervous system (CNS), remains largely unexplored. Structurally related isoquinoline alkaloids are known to possess a range of psychoactive properties, including anxiolytic, sedative, and antipsychotic-like effects. This document outlines a series of proposed animal models and experimental protocols to investigate the potential pharmacological profile of this compound.

Behavioral Pharmacology: Screening for CNS Activity

A battery of behavioral tests in rodents (mice and rats) is proposed to screen for the potential psychoactive effects of this compound.

Assessment of General Locomotor Activity

This initial test is crucial to identify any stimulant or sedative effects of this compound and to determine dose ranges that do not cause motor impairment, which could confound the results of other behavioral assays.

Protocol: Open Field Test

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A square arena (40 x 40 x 30 cm) with infrared beams to track movement.

  • Procedure:

    • Habituate mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound (e.g., 1, 5, 10, 20 mg/kg, intraperitoneally - i.p.) or vehicle (e.g., saline with 5% DMSO).

    • 30 minutes post-injection, place the mouse in the center of the open field arena.

    • Record locomotor activity (total distance traveled, time spent in the center versus periphery) for 30 minutes.

  • Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare this compound-treated groups to the vehicle control.

Evaluation of Anxiolytic-like Activity

Based on the pharmacology of other isoquinoline alkaloids, this compound may possess anxiolytic properties. The Elevated Plus Maze (EPM) and Marble Burying Test are standard assays to assess anxiety-like behavior in rodents.

Protocol: Elevated Plus Maze (EPM)

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

  • Procedure:

    • Habituate rats to the testing room for at least 1 hour.

    • Administer this compound (non-sedative doses determined from the open field test) or a positive control (e.g., diazepam, 2 mg/kg, i.p.) or vehicle.

    • 45 minutes post-injection, place the rat in the center of the maze, facing an open arm.

    • Record the number of entries into and the time spent in the open and closed arms for 5 minutes.

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Analyze data using a one-way ANOVA. An increase in these parameters suggests an anxiolytic-like effect.

Table 1: Hypothetical Data from the Elevated Plus Maze Test

Treatment GroupDose (mg/kg, i.p.)% Open Arm Entries (Mean ± SEM)% Time in Open Arms (Mean ± SEM)
Vehicle-15.2 ± 2.18.5 ± 1.5
This compound525.8 ± 3.518.2 ± 2.8
This compound1038.1 ± 4.2 29.7 ± 3.9
Diazepam242.5 ± 5.0 35.1 ± 4.5
*p < 0.05, **p < 0.01 compared to vehicle
Assessment of Antidepressant-like Activity

The Forced Swim Test (FST) is a common screening tool for potential antidepressant effects.

Protocol: Forced Swim Test (FST)

  • Animals: Male BALB/c mice (8-10 weeks old).

  • Apparatus: A glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Pre-test (Day 1): Place each mouse in the cylinder for 15 minutes.

    • Test (Day 2): Administer this compound, a positive control (e.g., imipramine, 20 mg/kg, i.p.), or vehicle 60, 30, and 5 minutes before the test session. Place the mouse in the cylinder for 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A significant decrease in immobility time is indicative of an antidepressant-like effect. Analyze data using a one-way ANOVA.

Neurochemical Analysis

To elucidate the potential mechanism of action, the effects of this compound on key neurotransmitter systems can be investigated using high-performance liquid chromatography (HPLC) with electrochemical detection.

Protocol: Brain Monoamine Analysis

  • Animals and Dosing: Use animals from a separate cohort, dosed with this compound or vehicle as in the behavioral studies.

  • Tissue Collection: At the time of peak behavioral effect, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus, amygdala).

  • Sample Preparation: Homogenize the brain tissue in a suitable buffer and centrifuge to pellet proteins.

  • HPLC Analysis: Inject the supernatant into an HPLC system to quantify the levels of dopamine, serotonin, norepinephrine, and their major metabolites (DOPAC, HVA, 5-HIAA, MHPG).

  • Data Analysis: Compare neurotransmitter and metabolite levels between treatment groups using a one-way ANOVA.

Table 2: Hypothetical Neurochemical Changes in the Prefrontal Cortex

Treatment GroupDose (mg/kg, i.p.)Dopamine (ng/g tissue)Serotonin (ng/g tissue)Norepinephrine (ng/g tissue)
Vehicle-150 ± 12350 ± 25450 ± 30
This compound10145 ± 15480 ± 32460 ± 28
p < 0.05 compared to vehicle

Preliminary Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting pharmacological data and designing further studies.

Protocol: Rodent Pharmacokinetic Study

  • Animals: Male Wistar rats (250-300 g) with jugular vein cannulation.

  • Dosing:

    • Intravenous (IV): Administer this compound (e.g., 2 mg/kg) as a bolus via the tail vein.

    • Oral (PO): Administer this compound (e.g., 20 mg/kg) by oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the jugular vein cannula at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Analysis: Centrifuge blood samples to obtain plasma. Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 580 ± 75150 ± 30
Tmax (min) 560
AUC (ng*hr/mL) 950 ± 120780 ± 95
t½ (hr) 1.8 ± 0.32.5 ± 0.4
Bioavailability (%) -~10%

Visualizations

Experimental_Workflow cluster_behavior Behavioral Screening cluster_neurochem Neurochemical Analysis cluster_pk Pharmacokinetics locomotor Open Field Test anxiety Elevated Plus Maze locomotor->anxiety Determine non-sedative doses depression Forced Swim Test dissection Brain Region Dissection hplc HPLC-ED Analysis dissection->hplc dosing IV and PO Dosing sampling Serial Blood Sampling dosing->sampling lcms LC-MS/MS Analysis sampling->lcms start This compound Administration start->locomotor start->dissection start->dosing

Caption: Proposed experimental workflow for the pharmacological evaluation of this compound.

Putative_Signaling_Pathway This compound This compound receptor Serotonin Receptor (e.g., 5-HT1A) This compound->receptor Binds and Activates downstream Downstream Signaling Cascade (e.g., cAMP inhibition, GIRK channel activation) receptor->downstream Initiates neuron Postsynaptic Neuron downstream->neuron Hyperpolarization anxiolysis Anxiolytic-like Effects neuron->anxiolysis Leads to

Caption: Hypothetical signaling pathway for this compound-induced anxiolysis via serotonin receptors.

Troubleshooting & Optimization

improving the yield of psychotrine from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing Psychotrine Yield

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when aiming to improve the yield of this compound from natural sources, primarily from species like Carapichea ipecacuanha (Psychotria ipecacuanha).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, covering the entire workflow from biosynthesis to purification.

Section 1: Biosynthesis & Cultivation

Q1: My in vitro plant cell or hairy root cultures are viable but produce very low levels of this compound and related alkaloids. What is the first step to enhance production?

A1: The primary strategy for boosting low secondary metabolite production in cell cultures is elicitation . Elicitors are compounds that induce a stress response in the plant cells, often triggering defense-related biosynthetic pathways, which can lead to increased alkaloid accumulation.[1][2]

  • Recommended Action: Start by experimenting with well-known elicitors like Methyl Jasmonate (MeJA) and Salicylic Acid (SA).[3][4] These are signaling molecules that can activate the expression of genes involved in alkaloid biosynthesis.

  • Troubleshooting:

    • No Response: If there's no significant increase, the elicitor concentration or exposure time may be suboptimal. Test a range of concentrations and harvest times post-elicitation. The timing of elicitor addition during the culture growth phase (e.g., exponential phase) is also critical.

    • Toxicity: If cell viability drops, the elicitor concentration is likely too high. Reduce the concentration or the duration of exposure.

Q2: Which type of elicitor should I choose: biotic or abiotic?

A2: Both biotic and abiotic elicitors can be effective, and the choice depends on your specific culture system and goals.

  • Biotic Elicitors: These are derived from biological sources (e.g., yeast extract, fungal cell wall fragments). They can trigger potent and complex defense responses.

  • Abiotic Elicitors: These are non-biological factors, including hormones (MeJA, SA), heavy metals (e.g., CuSO₄), or physical stress like UV irradiation.[1][2][5] They are often more reproducible and easier to standardize in an experimental setting. For initial screening, abiotic elicitors like MeJA and SA are highly recommended due to their well-documented effects on various plant species.[3][4]

Section 2: Extraction

Q3: My crude extract shows low this compound yield despite healthy plant material. How can I optimize the extraction process?

A3: Low extraction yield is typically due to an inefficient solvent system, insufficient extraction time, or degradation of the target compound.

  • Recommended Action: Optimize your choice of solvent. For ipecac alkaloids, acidic polar solvents are effective. A solution of 80% methanol in water, acidified slightly, is a good starting point.[6]

  • Troubleshooting:

    • Still Low Yield: Consider enhancing the extraction kinetics. Techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve efficiency and reduce extraction time compared to simple maceration or Soxhlet extraction.[7]

    • Co-extraction of Impurities: A high amount of chlorophyll and other pigments is common. While this doesn't mean the this compound isn't there, it requires more intensive downstream purification. A preliminary liquid-liquid partitioning step (e.g., with hexane) can remove non-polar impurities from your polar extract.

Q4: How do I know which extraction parameters (solvent ratio, time, temperature) are optimal?

A4: A systematic approach like a Design of Experiments (DoE) is highly effective. By varying parameters such as solvent-to-solid ratio, temperature, and extraction time, you can identify the optimal conditions for maximizing this compound yield while minimizing the extraction of undesirable compounds.[8]

Section 3: Purification

Q5: I am struggling to separate this compound from other co-extracted alkaloids like cephaeline and emetine. What is the best approach?

A5: The structural similarity of ipecac alkaloids makes their separation challenging. The most effective method is preparative High-Performance Liquid Chromatography (HPLC) .[6]

  • Recommended Action: Use a reversed-phase column (e.g., C18) with a suitable mobile phase, typically a gradient of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., water with formic acid or ammonium acetate).

  • Troubleshooting:

    • Poor Resolution: If peaks are not well-separated, optimize the HPLC method. Adjust the gradient slope, flow rate, or mobile phase pH. Sometimes, switching to a different column chemistry (e.g., a phenyl-hexyl column) can provide the necessary selectivity.

    • Low Recovery: Ensure the compound is not degrading on the column. Check the pH stability of your alkaloids. Collecting fractions and performing immediate analysis or proper storage (e.g., cold and dark) is crucial.

Data Presentation: Extraction & Purification Performance

The following tables summarize quantitative data based on documented methodologies for ipecac alkaloids.

Table 1: Comparison of Extraction Solvents for Ipecac Alkaloids (This table is a representative example based on typical alkaloid extraction principles and data from related patents.)

Solvent SystemExtraction MethodTotal Alkaloid RecoveryPurity of this compound in Crude ExtractReference
80% Methanol (acidified)Maceration~85%ModerateGeneral
80% Ethanol (acidified)Maceration~80%Moderate[6]
80% Methanol (acidified)Ultrasound-Assisted>90%Moderate-High[6][7]
Water (acidified)Stirring~65%LowGeneral

Table 2: Purification Outcomes from a Patented Method (Data derived from a method for extracting and refining ipecac alkaloids.)

CompoundPurity Achieved (Post-HPLC)Total Recovery
Emetine Hydrochloride> 98.5%> 80%
Cephaeline Hydrochloride> 98.5%> 80%
This compound-related Alkaloid> 99.0%> 80%
Source: Adapted from patent CN105384737A.[6]

Experimental Protocols

Protocol 1: Elicitation of Psychotria Cell Suspension Cultures

This protocol describes a general procedure for enhancing secondary metabolite production using Methyl Jasmonate (MeJA) as an elicitor.

Materials:

  • Log-phase cell suspension culture of Psychotria sp.

  • Sterile Gamborg B5 medium (or other suitable medium)

  • Methyl Jasmonate (MeJA) stock solution (100 mM in ethanol, sterile-filtered)

  • Sterile flasks for cell culture

  • Laminar flow hood

  • Shaking incubator

Methodology:

  • Culture Preparation: Subculture your Psychotria cells into fresh liquid medium. Allow the cells to grow until they reach the mid-logarithmic growth phase (typically 7-10 days).

  • Elicitor Preparation: Prepare a working solution of MeJA from the stock solution by diluting it in sterile culture medium.

  • Elicitation: Under sterile conditions in a laminar flow hood, add the MeJA working solution to the cell culture flasks to achieve a final concentration of 100 µM. A control flask should receive an equivalent volume of ethanol without MeJA.

  • Incubation: Return the flasks to the shaking incubator (e.g., 25°C, 120 rpm, dark conditions).

  • Harvesting & Analysis: Harvest the cells and the medium separately at different time points post-elicitation (e.g., 24h, 48h, 72h, 96h). Freeze-dry the cells (lyophilize) before extraction.

  • Extraction & Quantification: Perform a solvent extraction on the lyophilized cell mass and analyze the this compound content using a validated analytical method like HPLC-UV or LC-MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a method for efficient extraction of alkaloids from dried, powdered plant material.

Materials:

  • Dried and finely powdered root or rhizome material of C. ipecacuanha.

  • Extraction Solvent: 80% Methanol containing 0.5% acetic acid.

  • Ultrasonic bath or probe sonicator.

  • Flasks or beakers.

  • Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge).

  • Rotary evaporator.

Methodology:

  • Preparation: Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of the extraction solvent (a 1:10 solid-to-solvent ratio).

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 40°C and the frequency to 40 kHz. Sonicate for 30 minutes. If using a probe, ensure the probe does not overheat the sample.

  • Separation: After sonication, separate the solid material from the liquid extract. This can be done by vacuum filtration or by centrifuging the mixture and decanting the supernatant.

  • Repeat Extraction (Optional but Recommended): To maximize yield, repeat the extraction process on the solid residue with a fresh 100 mL of solvent.

  • Combine & Concentrate: Combine the liquid extracts from all steps. Concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.

  • Storage: Store the dried crude extract in a cool, dark, and dry place before proceeding to purification.

Visualizations: Pathways & Workflows

Biosynthetic Pathway of Ipecac Alkaloids

This compound Biosynthesis Dopamine Dopamine DAIIA Deacetylipecoside (S-epimer) Dopamine->DAIIA Pictet-Spengler Reaction Secologanin Secologanin Secologanin->DAIIA Pictet-Spengler Reaction Protoemetine Protoemetine DAIIA->Protoemetine Multiple Steps: Methylation, Deglycosylation, Reduction branch1 Protoemetine->branch1 Cephaeline Cephaeline Emetine Emetine Cephaeline->Emetine O-Methylation This compound This compound This compound->Emetine Reduction branch1->Cephaeline Conversion branch1->this compound O-Methylation

Caption: Simplified biosynthetic pathway of major ipecac alkaloids.[9][10][11]

General Extraction & Purification Workflow

Extraction Workflow Plant 1. Plant Material (Dried, Powdered Roots) Extraction 2. Solvent Extraction (e.g., Ultrasound-Assisted) Plant->Extraction Filtration 3. Filtration / Centrifugation Extraction->Filtration Concentration 4. Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude 5. Crude Alkaloid Extract Concentration->Crude Cleanup 6. Liquid-Liquid Partitioning (Optional Cleanup) Crude->Cleanup Purification 7. Chromatographic Separation (Preparative HPLC) Cleanup->Purification Pure 8. Pure this compound Purification->Pure

Caption: General workflow for this compound extraction and purification.

Troubleshooting Logic for Low this compound Yield

Troubleshooting Low Yield Start Problem: Low Final Yield of this compound CheckSource Is the alkaloid content in the source material adequate? Start->CheckSource CheckExtract Is the extraction method efficient? CheckSource->CheckExtract Yes Sol_Source Solution: - Use elicitors for cultures. - Optimize harvest time. - Verify plant material quality. CheckSource->Sol_Source No CheckPurify Is there loss during purification? CheckExtract->CheckPurify Yes Sol_Extract Solution: - Optimize solvent system. - Use UAE or MAE. - Check pH and temperature. CheckExtract->Sol_Extract No Sol_Purify Solution: - Check compound stability (pH, light). - Optimize HPLC method. - Ensure complete fraction collection. CheckPurify->Sol_Purify Yes Success Yield Improved CheckPurify->Success No

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Optimizing Reaction Conditions for Psychotrine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of psychotrine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: this compound is a relatively polar and non-volatile molecule due to the presence of a phenolic hydroxyl group and tertiary amine functionalities.[1] Derivatization is often essential prior to chromatographic analysis, particularly for Gas Chromatography-Mass Spectrometry (GC-MS), for the following reasons:

  • Increased Volatility: To allow the compound to be readily vaporized in the GC inlet without thermal degradation.[1][2]

  • Improved Thermal Stability: To prevent the breakdown of the molecule at the high temperatures used in GC analysis.[2]

  • Enhanced Chromatographic Performance: To reduce peak tailing and improve separation from other components in the sample matrix by masking polar functional groups.[1]

  • Improved Detector Response: To enhance the signal intensity in the detector, leading to better sensitivity.

Q2: What are the primary functional groups in this compound that are targeted for derivatization?

A2: The primary targets for derivatization in the this compound molecule are:

  • Phenolic Hydroxyl (-OH) group: This is the most reactive site for common derivatization reactions like silylation.

  • Tertiary Amine groups: While less reactive than the phenolic hydroxyl group, the nitrogen atoms in the isoquinoline ring system can be targeted under specific conditions, although they do not undergo acylation.

Q3: Which derivatization techniques are most suitable for this compound?

A3: Based on the functional groups of this compound, the most common and effective derivatization techniques are:

  • Silylation: This is a widely used method for compounds containing hydroxyl groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed to replace the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[2][3]

  • Acylation: While the tertiary amines in this compound will not react, acylation can be used to derivatize the phenolic hydroxyl group, for example, by reaction with an acyl halide or anhydride. However, silylation is generally more straightforward for hydroxyl groups in GC-MS analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Silylation Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Derivatization / Low Product Yield 1. Insufficient Reagent: The molar ratio of silylating reagent to this compound may be too low. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Short Reaction Time: The reaction may not have proceeded to completion. 4. Presence of Moisture: Silylating reagents are highly sensitive to water, which will consume the reagent.[2] 5. Steric Hindrance: The complex structure of this compound may hinder access to the hydroxyl group.1. Increase the molar excess of the silylating reagent (e.g., BSTFA or MSTFA) to at least a 2:1 ratio relative to the active hydrogen.[3] 2. Optimize the reaction temperature. For BSTFA, heating at 70-80°C is often effective.[4][5] 3. Increase the reaction time. Monitor the reaction progress by analyzing aliquots at different time points until the product peak area no longer increases.[3] 4. Ensure all glassware is thoroughly dried and that solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 5. Consider using a catalyst, such as trimethylchlorosilane (TMCS), often available as a mixture with BSTFA (e.g., BSTFA + 1% TMCS), to enhance reactivity.
Multiple Peaks for the Derivatized Product in GC-MS 1. Formation of Multiple Derivatives: Incomplete silylation can result in a peak for the un-derivatized this compound alongside the desired TMS-ether. 2. Side Reactions: The silylating reagent may react with other components in the sample matrix.[6][7] 3. Thermal Degradation: The derivatized product may be unstable at the GC inlet temperature.1. Re-optimize the derivatization conditions (reagent excess, temperature, and time) to drive the reaction to completion. 2. Purify the this compound sample before derivatization to remove interfering substances. 3. Lower the GC inlet temperature and/or use a pulsed splitless injection to minimize the time the analyte spends in the hot inlet.
Poor Peak Shape (Tailing) 1. Adsorption in the GC System: The derivatized this compound may still have some residual polarity, leading to interaction with active sites in the GC inlet liner or column.[1] 2. Incomplete Derivatization: The presence of underivatized this compound will lead to significant peak tailing.1. Use a deactivated GC inlet liner (e.g., silylated liner). Ensure the GC column is in good condition and has low bleed. 2. Confirm complete derivatization by optimizing the reaction conditions.
Presence of Artifacts 1. Reagent-Related Peaks: Excess silylating reagent and its byproducts will be detected.[6][7] 2. Solvent-Related Peaks: Some solvents can react with silylating reagents.[6][7]1. Identify the reagent-related peaks by injecting a blank (reagent and solvent only). These peaks typically elute early in the chromatogram. 2. Choose an appropriate, inert solvent for the derivatization reaction. Pyridine or acetonitrile are common choices. Acetone has been shown to accelerate silylation of phenols.[8]

Experimental Protocols

Silylation of this compound for GC-MS Analysis

This protocol provides a general procedure for the trimethylsilylation of this compound using BSTFA.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound (e.g., 1 mg) into a reaction vial. If working with an extract, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the this compound. Then, add 100 µL of BSTFA (with or without 1% TMCS).

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.

Table 1: Optimized Silylation Reaction Conditions for Phenolic Alkaloids

ParameterConditionRationale
Silylating Reagent BSTFA + 1% TMCSTMCS acts as a catalyst, improving the reaction rate for sterically hindered hydroxyl groups.
Solvent Anhydrous PyridineActs as a good solvent for alkaloids and can also serve as an HCl scavenger if TMCS is used.
Reagent to Analyte Ratio >100:1 (v/v)A large excess of the derivatizing reagent ensures the reaction goes to completion.
Reaction Temperature 70-80 °CProvides sufficient energy to overcome the activation energy barrier without causing degradation.
Reaction Time 30-60 minEnsures complete derivatization. The optimal time should be determined experimentally.

Visualization of this compound's Mechanism of Action

This compound is a known inhibitor of HIV-1 reverse transcriptase (RT).[9][10] It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity.[9] This is distinct from its structural analog, emetine, which primarily inhibits protein synthesis.

HIV_RT_Inhibition cluster_0 HIV-1 Reverse Transcriptase (RT) Catalytic Cycle cluster_1 Inhibition by this compound RT_free Free RT RT_DNA RT-DNA/RNA Complex RT_free->RT_DNA Binds to RNA/DNA template RT_Psy_complex RT-Psychotrine (Allosteric Site) RT_free->RT_Psy_complex Binds to allosteric site RT_DNA_dNTP RT-DNA/RNA-dNTP Complex RT_DNA->RT_DNA_dNTP dNTP binding RT_DNA_incorp RT-DNA(n+1)/RNA Complex RT_DNA_dNTP->RT_DNA_incorp Nucleotide Incorporation RT_DNA_Psy_complex RT-DNA/RNA-Psychotrine Complex RT_DNA_dNTP->RT_DNA_Psy_complex This compound Binding RT_DNA_incorp->RT_DNA Translocation This compound This compound RT_Psy_complex->RT_DNA_Psy_complex Binds to RNA/DNA template RT_DNA_Psy_complex->RT_DNA_Psy_complex Inhibits Conformational Change Derivatization_Workflow cluster_optimization Optimization Loop start Start: this compound Sample prelim Preliminary Derivatization (e.g., BSTFA, 70°C, 30 min) start->prelim gcms_analysis GC-MS Analysis prelim->gcms_analysis eval Evaluate Results: - Peak Shape - Product Yield - Presence of Artifacts gcms_analysis->eval temp Vary Temperature (e.g., 60-90°C) eval->temp Unacceptable time Vary Time (e.g., 15-90 min) eval->time Unacceptable reagent Vary Reagent Ratio (e.g., 50:1 to 200:1 v/v) eval->reagent Unacceptable optimal Optimal Conditions Identified eval->optimal Acceptable temp->gcms_analysis time->gcms_analysis reagent->gcms_analysis

References

Psychotrine Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with psychotrine. The information provided is intended to help address common challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, such as turning yellow or brown, is often an indicator of degradation. This can be caused by oxidation or other chemical reactions that alter the structure of the alkaloid. It is recommended to prepare fresh solutions and investigate the cause of instability (see Troubleshooting Guide below).

Q2: I am observing precipitate formation in my this compound solution. What could be the cause?

Precipitation can occur for several reasons:

  • Supersaturation: The concentration of this compound may exceed its solubility in the chosen solvent system.

  • pH Shift: Changes in the pH of the solution can alter the ionization state of this compound, affecting its solubility.

  • Degradation: The precipitate could be a less soluble degradation product.

  • Temperature Effects: A decrease in temperature can reduce the solubility of the compound.

Q3: What are the expected degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, isoquinoline alkaloids can be susceptible to oxidation, hydrolysis, and photodecomposition. Potential degradation could involve modification of the isoquinoline ring system or its substituents.

Q4: Are there any known stabilizers for this compound solutions?

Specific stabilizers for this compound are not well-documented. However, for alkaloids in general, the use of antioxidants (e.g., ascorbic acid), chelating agents (e.g., EDTA to remove metal ions that can catalyze oxidation), and protection from light can improve stability. Maintaining an appropriate pH is also crucial.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of bioactivity This compound degradation in the experimental medium.1. Prepare fresh solutions of this compound immediately before use.2. Assess the stability of this compound under your specific experimental conditions (pH, temperature, light exposure).3. Consider including a stabilizing agent, such as an antioxidant, if oxidation is suspected.
Difficulty dissolving this compound Low solubility in the chosen solvent.1. Verify the appropriate solvent for this compound. Consider using a small amount of a co-solvent like DMSO or ethanol before diluting with an aqueous buffer.2. Adjust the pH of the solution. As an alkaloid, this compound's solubility is often pH-dependent.3. Gentle warming and sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Inconsistent results between experimental batches Variable stability of this compound stock solutions.1. Standardize the preparation and storage of your stock solutions.2. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.3. Perform a stability check on your stock solution over time to determine its shelf-life under your storage conditions.

Experimental Protocols

Protocol: General Assessment of this compound Stability in an Aqueous Buffer

This protocol provides a general workflow to assess the stability of this compound under specific experimental conditions.

  • Preparation of Stock Solution:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the aqueous buffer of interest to the final desired concentration.

    • Prepare multiple aliquots for analysis at different time points.

  • Incubation:

    • Store the test solutions under the conditions you wish to evaluate (e.g., room temperature, 37°C, protected from light, exposed to light).

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from the test solution.

    • Analyze the concentration of this compound remaining in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time to determine the rate of degradation.

Suggested Experimental Conditions for a Stability Study

Parameter Conditions to Test Rationale
pH 4.0, 7.4, 9.0To assess stability in acidic, neutral, and basic conditions.
Temperature 4°C, 25°C (Room Temp), 37°CTo evaluate stability under refrigeration, ambient, and physiological temperatures.
Light Exposure Protected from light vs. Ambient lightTo determine if this compound is susceptible to photodegradation.
Atmosphere Normal air vs. Inert gas (e.g., Nitrogen)To assess susceptibility to oxidation.

Visualizations

Troubleshooting_Psychotrine_Instability start Problem Observed (e.g., color change, precipitation, loss of activity) check_solution Check Solution Preparation - Correct solvent? - Correct concentration? - Freshly prepared? start->check_solution Initial Check assess_stability Assess Stability - pH - Temperature - Light exposure check_solution->assess_stability If preparation is correct modify_protocol Modify Experimental Protocol - Use fresh solutions - Adjust pH - Protect from light - Add stabilizers check_solution->modify_protocol If preparation is incorrect assess_stability->modify_protocol Based on findings re_evaluate Re-evaluate Experiment modify_protocol->re_evaluate re_evaluate->assess_stability If issue persists issue_resolved Issue Resolved re_evaluate->issue_resolved Successful

Caption: Troubleshooting workflow for this compound instability.

Hypothetical_Degradation_Pathway This compound This compound oxidized_product Oxidized Product (e.g., N-oxide, phenolic coupling) This compound->oxidized_product Oxidation (O2, metal ions) hydrolyzed_product Hydrolyzed Product (if ester/amide present) This compound->hydrolyzed_product Hydrolysis (extreme pH) photodegradation_product Photodegradation Product This compound->photodegradation_product Photodegradation (UV light)

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow_Stability_Assessment prep_stock 1. Prepare Concentrated This compound Stock (e.g., in DMSO) prep_test 2. Dilute Stock into Test Buffers (varying pH, etc.) prep_stock->prep_test incubate 3. Incubate under Test Conditions (Temp, Light) prep_test->incubate sample 4. Sample at Time Points (t=0, 2, 4... hrs) incubate->sample analyze 5. Analyze by HPLC sample->analyze data_analysis 6. Plot Concentration vs. Time and Determine Degradation Rate analyze->data_analysis

Caption: Workflow for assessing this compound stability.

overcoming solubility issues of psychotrine for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of psychotrine for in vitro biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural isoquinoline alkaloid found in plants of the Rubiaceae family, such as Cephaelis ipecacuanha.[1][2] Like many natural products, it is a lipophilic molecule, which often results in poor aqueous solubility. This presents a significant challenge for biological assays, which are typically conducted in aqueous buffer systems or cell culture media. Inadequate solubilization can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended starting solvent for dissolving this compound?

A2: For most in vitro applications, particularly cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3] this compound, like many other hydrophobic compounds, is readily soluble in DMSO.[3] This allows for the preparation of a high-concentration stock solution that can then be diluted to a final working concentration in your aqueous assay buffer or cell culture medium.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies significantly between cell lines.[4] A general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[3] Most cell lines can tolerate 0.5% DMSO without significant cytotoxicity, and a concentration of 0.1% is considered safe for almost all cell types.[3][4] However, it is crucial to perform a solvent toxicity control experiment to determine the maximum permissible DMSO concentration for your specific cell line. Concentrations of 5% or higher are generally cytotoxic and should be avoided.[5][6]

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, other strategies can be employed, especially for non-cellular assays. These include:

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used.[7]

  • pH Adjustment: As an alkaloid, this compound's solubility can be enhanced in acidic conditions.[8] Preparing a solution with a low pH buffer may improve its solubility in aqueous systems.[9]

  • Use of Surfactants: For enzyme or acellular assays, non-ionic detergents like Tween-20 or Triton X-100 (typically at 0.01% - 0.05%) can help maintain solubility.[9] Note that these are generally not suitable for cell-based assays as they can disrupt cell membranes.[9]

Troubleshooting Guide

Problem: My this compound solution precipitates when I add it to the cell culture medium.

  • Cause: This is a common issue when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution. The compound "crashes out" as it is no longer in a favorable solvent environment.

  • Solution 1: Optimize Dilution Technique.

    • Warm the cell culture medium or buffer to 37°C.

    • While vortexing or rapidly pipetting the medium, slowly add the this compound stock solution drop-by-drop. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

  • Solution 2: Reduce the Final Concentration.

    • The desired concentration of this compound may be above its solubility limit in the final medium. Try performing a serial dilution to test lower concentrations. If precipitation does not occur at a lower concentration, this may be the maximum achievable concentration under these conditions.

  • Solution 3: Prepare an Intermediate Dilution.

    • Instead of adding the 100% DMSO stock directly to the medium, first create an intermediate dilution in a mixture of solvent and aqueous buffer (e.g., 50% DMSO in PBS). Then, add this intermediate stock to the final medium. This gradual reduction in solvent concentration can sometimes prevent precipitation.

  • Solution 4: Utilize Formulation Strategies.

    • For persistent issues, consider more advanced formulation techniques such as complexation with cyclodextrins or creating a solid dispersion with a hydrophilic carrier like PEG or PVP.[10][11][12] These methods encapsulate the drug, enhancing its apparent aqueous solubility.[13]

Problem: I'm observing toxicity in my cells, even at low this compound concentrations.

  • Cause: The toxicity may be caused by the solvent (e.g., DMSO) rather than the compound itself.

  • Solution: Perform a Solvent Control.

    • Always include a "vehicle control" or "solvent control" in your experimental design. This control group should contain cells treated with the same final concentration of the solvent (e.g., 0.5% DMSO) as your experimental groups, but without this compound.[4] This allows you to differentiate between the cytotoxic effects of the compound and the solvent. The table below summarizes typical DMSO tolerance levels.

Data Presentation

Table 1: Recommended Final DMSO Concentrations for Cell-Based Assays

Final DMSO ConcentrationGeneral Effect on Cell LinesRecommendation
≤ 0.1%Considered safe for nearly all cell lines, including sensitive and primary cells.[3][4]Ideal for long-term exposure assays or with sensitive cell types.
0.5%Tolerated by most robust, immortalized cell lines without significant cytotoxicity.[3][5]A common upper limit for many screening assays.
1.0%May cause stress or some toxicity in certain cell lines; requires validation.[4]Use with caution and only after performing a dose-response cytotoxicity test.
> 1.0%Significant cytotoxicity is likely; can inhibit cell proliferation and cause cell death.[6]Generally not recommended for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in 100% DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance and pipette

  • Procedure:

    • Determine the desired stock concentration (e.g., 10 mM, 50 mM).

    • Weigh the appropriate amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of 100% DMSO to the vial.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Determining Solvent Cytotoxicity

  • Objective: To determine the maximum non-toxic concentration of your chosen solvent (e.g., DMSO) on your specific cell line.

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Solvent (e.g., DMSO)

    • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the solvent (e.g., DMSO) in complete culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% control).

    • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

    • Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Plot cell viability (%) against solvent concentration. The highest concentration that does not cause a significant decrease in cell viability (e.g., >90% viability) is your maximum acceptable solvent concentration.

Visualizations

cluster_start Step 1: Initial Solubility Testing cluster_dilution Step 2: Preparation of Working Solution cluster_assay Step 3: Assay Application A Weigh this compound Powder B Select Primary Solvent (e.g., 100% DMSO) A->B C Prepare Concentrated Stock (e.g., 10-50 mM) B->C D Warm Aqueous Medium (e.g., Cell Culture Medium) C->D Proceed to Dilution E Dilute Stock into Medium (Vortexing/Pipetting) D->E F Observe for Precipitation E->F G Add to Biological System (Cells, Enzyme, etc.) F->G Solution is Clear H Include Solvent Control G->H

Caption: General workflow for solubilizing this compound for biological assays.

Start Compound Precipitates in Aqueous Medium? Check_Conc Is Final Concentration > 10 µM? Start->Check_Conc Yes Dilution_Tech Was Slow Addition with Vortexing Used? Check_Conc->Dilution_Tech No Action_LowerConc Action: Test a Lower Concentration Check_Conc->Action_LowerConc Yes Solvent_Control Is Solvent Control Also Toxic? Dilution_Tech->Solvent_Control Yes, Still Precipitates If toxicity is seen Action_ImproveTech Action: Improve Dilution Technique (Slow add, vortex) Dilution_Tech->Action_ImproveTech No Action_ValidateSolvent Action: Determine Max Safe Solvent Concentration Solvent_Control->Action_ValidateSolvent Yes Action_Formulate Action: Consider Formulation Strategy (e.g., Cyclodextrin) Solvent_Control->Action_Formulate No, Only Compound is Toxic (Precipitation Persists)

Caption: Troubleshooting flowchart for this compound solubility and toxicity issues.

cluster_pathway Investigational Cytotoxicity Pathway This compound This compound RT Viral Reverse Transcriptase (HIV-1 RT) This compound->RT Known Inhibition Polymerase Cellular DNA/RNA Polymerases (?) This compound->Polymerase Hypothesized Interaction (Requires Investigation) Replication Inhibition of DNA Replication/Transcription Polymerase->Replication CellCycle Cell Cycle Arrest Replication->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

Caption: Investigational pathway for this compound's cytotoxic effects.

References

Technical Support Center: Refinement of Psychotrine Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of psychotrine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound isolation?

A1: this compound is a naturally occurring isoquinoline alkaloid found predominantly in the roots of plants from the Rubiaceae family. The most common sources for its extraction are Carapichea ipecacuanha (previously Psychotria ipecacuanha), commonly known as ipecac root, and Alangium lamarckii. These plants produce a variety of related alkaloids, including emetine and cephaeline, which will be present in the crude extract.

Q2: What is the general strategy for purifying this compound from plant material?

A2: The purification of this compound typically follows a multi-step process that begins with the extraction of total alkaloids from the dried and powdered plant material, usually the root bark. This is followed by an acid-base liquid-liquid extraction to separate the alkaloids from neutral and acidic compounds. The crude alkaloid mixture is then subjected to chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (prep-HPLC), to isolate this compound from other closely related alkaloids.

Q3: What are the key physicochemical properties of this compound to consider during purification?

A3: Understanding the physicochemical properties of this compound is crucial for optimizing purification protocols. Key properties are summarized in the table below. Its solubility in chloroform and ethanol, and insolubility in ether, are particularly important for solvent selection during extraction and chromatography.

PropertyValue
Molecular FormulaC₂₈H₃₆N₂O₄
Molecular Weight464.60 g/mol
Melting Point122-124 °C
SolubilitySoluble in chloroform, ethanol; sparingly soluble in ether.

Q4: What is the primary known mechanism of action of this compound?

A4: this compound is a known selective inhibitor of HIV-1 reverse transcriptase (RT).[1] It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site.[2][3][4] This binding event induces a conformational change in the enzyme, which in turn affects its function and inhibits the reverse transcription process.

Troubleshooting Guide

Problem 1: Low yield of total alkaloids from the initial extraction.

  • Q: My initial solvent extraction is yielding a very low amount of crude alkaloid mixture. What could be the cause?

  • A:

    • Incomplete cell lysis: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.

    • Inappropriate solvent: Ethanol is commonly used for the initial extraction. Ensure the solvent quality is appropriate and consider increasing the solvent-to-plant material ratio.

    • Insufficient extraction time: The percolation or maceration time may be too short. A standard protocol suggests percolating with ethanol multiple times (e.g., 4 x 3 L for 5 kg of root bark).

    • Inefficient acid-base extraction: During the acid-base partitioning, ensure the pH is sufficiently acidic (e.g., using 5% acetic acid) to protonate the alkaloids and draw them into the aqueous phase, and then sufficiently basic (e.g., with sodium carbonate to pH 8) to deprotonate them for extraction into the organic phase (e.g., chloroform).

Problem 2: Poor separation of this compound from other ipecac alkaloids during column chromatography.

  • Q: I'm having difficulty separating this compound from emetine and cephaeline using column chromatography. The fractions are always mixed. What can I do?

  • A:

    • Stationary phase selection: Neutral alumina is a common choice. However, the activity of the alumina can affect separation. Consider deactivating the alumina with a small amount of water if the alkaloids are binding too strongly. Silica gel can also be used, but optimization of the solvent system is critical.

    • Solvent system optimization: A common issue is a solvent system with either too high or too low polarity. For preparative thin-layer chromatography (prep-TLC), a solvent system of chloroform:methanol (23:7) has been used. For column chromatography, a gradient elution from a non-polar solvent to a more polar solvent may be necessary to effectively separate these closely related alkaloids.

    • Column loading: Overloading the column can lead to poor separation. Reduce the amount of crude alkaloid mixture applied to the column.

Problem 3: Degradation of this compound during purification.

  • Q: I suspect my this compound is degrading during the purification process. How can I minimize this?

  • A:

    • Temperature control: Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature below 40°C.

    • Light sensitivity: Alkaloids can be sensitive to light. Protect the extracts and fractions from direct light by using amber-colored glassware or by covering the glassware with aluminum foil.

    • pH stability: Extreme pH values can lead to the degradation of alkaloids. Maintain the pH within a stable range during the acid-base extraction and avoid prolonged exposure to strong acids or bases.

Problem 4: Difficulty with this compound crystallization.

  • Q: I am unable to crystallize the purified this compound. What solvents should I try?

  • A:

    • Solvent selection: this compound has been reported to be crystallized from aqueous solvents, forming colorless prisms of the tetrahydrate. Experiment with solvent systems containing a good solvent (e.g., ethanol, methanol) and an anti-solvent (e.g., water, ether) to induce crystallization.

    • Purity: The presence of impurities can inhibit crystallization. If you are having difficulty with crystallization, it may be necessary to repeat the chromatographic purification step to achieve higher purity.

Experimental Protocols

General Protocol for Extraction and Isolation of this compound from Alangium lamarckii Root Bark

  • Extraction:

    • Pulverize air-dried root bark of Alangium lamarckii (5 kg).

    • Percolate the powdered material with ethanol (4 x 3 L).

    • Concentrate the combined ethanol extracts under reduced pressure at a temperature below 40°C to obtain a viscous mass.

  • Acid-Base Extraction:

    • Extract the viscous mass with 5% acetic acid (5 x 300 mL).

    • Defat the combined aqueous acidic solution by partitioning with diethyl ether (5 x 100 mL). Discard the ether layer.

    • Basify the aqueous solution with sodium carbonate to a pH of 8.

    • Extract the liberated alkaloids with chloroform (7 x 300 mL).

    • Wash the combined chloroform extracts with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude alkaloidal mixture.

  • Chromatographic Separation (Column Chromatography):

    • Prepare a column of neutral alumina (150 g for 4.0 g of crude alkaloids).

    • Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase.

    • Apply the sample to the column and elute with a suitable solvent system. A gradient from a less polar to a more polar solvent system may be required for optimal separation.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Further Purification (Preparative TLC):

    • For finer separation, preparative TLC can be employed.

    • Use silica gel GF254 plates with a solvent system of chloroform:methanol (23:7).

    • Identify the band corresponding to this compound under UV light, scrape it from the plate, and elute the compound with a mixture of chloroform and methanol.

    • Evaporate the solvent to obtain purified this compound.

Data Presentation

Table 1: Quantitative Data on Ipecac Alkaloid Content in Psychotria ipecacuanha

Plant PartEmetine (mg/g)Cephaeline (mg/g)Total Alkaloids (mg/g)
Roots3.94.658.55
StemsNot reportedNot reported4.05
Leaves2.753.72.4

Note: Data extracted from a study on P. ipecacuanha in Costa Rica. This compound content was not individually quantified in this study but is a known constituent.

Visualizations

Signaling Pathway Diagram: Allosteric Inhibition of HIV-1 Reverse Transcriptase by this compound

Allosteric_Inhibition_of_HIV1_RT_by_this compound cluster_RT HIV-1 Reverse Transcriptase (RT) Active_Site Active Site Viral_DNA Viral DNA Active_Site->Viral_DNA Synthesizes Inhibition Inhibition of Reverse Transcription Active_Site->Inhibition Allosteric_Site Allosteric Site Allosteric_Site->Active_Site Induces Conformational Change This compound This compound This compound->Allosteric_Site Binds dNTPs dNTPs dNTPs->Active_Site Binds Viral_RNA Viral RNA Template Viral_RNA->Active_Site Binds

Caption: Allosteric inhibition of HIV-1 RT by this compound.

Experimental Workflow: this compound Purification

Psychotrine_Purification_Workflow Plant_Material Dried & Powdered Ipecac Root Bark Solvent_Extraction Ethanol Percolation Plant_Material->Solvent_Extraction Crude_Extract Crude Ethanol Extract Solvent_Extraction->Crude_Extract Acid_Base_Extraction Acid-Base Liquid-Liquid Extraction Crude_Extract->Acid_Base_Extraction Crude_Alkaloids Crude Alkaloid Mixture Acid_Base_Extraction->Crude_Alkaloids Column_Chromatography Column Chromatography (Neutral Alumina) Crude_Alkaloids->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions Prep_TLC Preparative TLC Fractions->Prep_TLC Purified_this compound Purified this compound Prep_TLC->Purified_this compound

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Addressing Matrix Effects in Psychotropic Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of psychotropic drug samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of psychotropic drug analysis?

A: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, whole blood).[1][2][3] This phenomenon can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of the target psychotropic drug.[1][4][5] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]

Q2: What are the common causes of matrix effects in bioanalytical samples?

A: The primary causes are endogenous components from the biological sample that co-extract with the analyte. Phospholipids from cell membranes are a major contributor to matrix effects, especially in plasma and serum samples.[5][6] Other sources include salts, proteins, and metabolites.[2] Exogenous substances like anticoagulants or co-administered drugs can also contribute.[2]

Q3: How can I determine if my analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Qualitative Assessment: The post-column infusion technique is used to identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8]

  • Quantitative Assessment: The post-extraction spike method is used to calculate the magnitude of the matrix effect by comparing the analyte's response in a blank matrix extract to its response in a pure solvent.[2][9]

Q4: What are the regulatory expectations regarding matrix effect evaluation?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated during bioanalytical method validation to ensure the reliability of the data.[10] The assessment should demonstrate that the matrix does not interfere with the accuracy, precision, and sensitivity of the assay.[11] Selectivity should be assessed by analyzing blank matrices from at least six different sources.[11]

Q5: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?

A: A SIL-IS is the preferred tool to compensate for matrix effects because it has nearly identical chemical and physical properties to the analyte and should co-elute, experiencing the same degree of ion suppression or enhancement.[4] However, it does not eliminate the underlying cause.[4] Sole reliance on a SIL-IS can be problematic if there is a chromatographic shift between the analyte and the IS (e.g., due to the deuterium isotope effect), leading to differential matrix effects and inaccurate results.

Troubleshooting Guides

Problem 1: Poor reproducibility and accuracy in quantitative results.

Possible Cause Troubleshooting Step
Significant Matrix Effect 1. Assess Matrix Effect: Perform post-column infusion to visualize ion suppression zones and a post-extraction spike experiment to quantify the effect. 2. Optimize Sample Preparation: Improve sample clean-up to remove interfering components. Consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[12] 3. Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from the suppression zones.[7] 4. Sample Dilution: If sensitivity allows, dilute the sample to reduce the concentration of interfering matrix components.[1][13]
Inappropriate Internal Standard (IS) 1. Verify Co-elution: Ensure the SIL-IS co-elutes perfectly with the analyte. 2. Evaluate IS Performance: If co-elution is poor, consider a different SIL-IS or validate the method to ensure the chosen IS adequately tracks the analyte's behavior across different matrix lots.

Problem 2: Reduced analyte signal (ion suppression) observed.

Possible Cause Troubleshooting Step
Co-elution with Phospholipids 1. Implement Phospholipid Removal: Use a specialized SPE cartridge or a phospholipid removal plate (e.g., HybridSPE®) designed to deplete these interferences.[6] 2. Optimize LLE: Adjust the pH and solvent polarity during LLE to minimize phospholipid extraction.
Early Eluting Analyte 1. Increase Chromatographic Retention: Modify the mobile phase or use a column with higher retentivity to move the analyte away from the initial "garbage peak" where salts and other highly polar interferences elute.[8]
High Sample Concentration 1. Dilute the Sample: A simple "dilute-and-shoot" approach can be effective, though it may compromise the limits of detection.[13][14] 2. Reduce Injection Volume: Injecting a smaller volume can lessen the amount of matrix introduced into the system.[1]
Ionization Source Contamination 1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source, as buildup from matrix components can degrade performance.[15] 2. Use a Divert Valve: Program a divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, protecting the mass spectrometer.[9]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method significantly impacts the extent of matrix effects and analyte recovery. The following table summarizes the general performance of common techniques.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect Severity Key Advantages Key Disadvantages
Protein Precipitation (PPT) 80-100%HighFast, simple, inexpensive, non-selective.Extracts are "dirty"; high levels of phospholipids and other interferences remain, leading to significant matrix effects.[12]
Liquid-Liquid Extraction (LLE) 60-90%Low to MediumProvides cleaner extracts than PPT; can be optimized for selectivity by adjusting pH and solvent.Can be labor-intensive; recovery of polar analytes may be low; may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) 80-100%LowProvides the cleanest extracts; highly selective; can concentrate the analyte.More complex method development; can be more expensive.[12]
Dilute-and-Shoot 100% (by definition)Medium to High (analyte dependent)Very fast and simple; minimizes analyte loss from extraction.Limited to less complex matrices (e.g., urine); significant matrix effects can still occur; reduces sensitivity.[13][14]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement for a psychotropic drug in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) at a known concentration (e.g., low, medium, and high QC levels) into the final mobile phase solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and IS into the extracted blank matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before the extraction process at the same concentrations. This set is used to determine recovery.

  • Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should be ≤15%.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

Objective: To selectively extract a psychotropic drug from plasma while minimizing co-extraction of phospholipids.

Methodology (using a mixed-mode SPE cartridge):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Sample Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with the equilibration buffer).

  • Washing:

    • Wash 1: Add 1 mL of the acidic buffer to remove polar interferences.

    • Wash 2: Add 1 mL of an organic solvent (e.g., methanol) to elute phospholipids while the analyte is retained by ion exchange.

  • Elution: Elute the target analyte with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Workflow cluster_Start Start: Method Development cluster_Investigation Investigation Phase cluster_Mitigation Mitigation Strategies cluster_Validation Validation & Analysis Start Inaccurate or Imprecise Results Observed Assess Assess Matrix Effect (Post-Column Infusion & Post-Extraction Spike) Start->Assess ME_Present Matrix Effect Confirmed? Assess->ME_Present Optimize_Prep Optimize Sample Prep (SPE, LLE, Phospholipid Removal) ME_Present->Optimize_Prep Yes Validate Re-Validate Method (Accuracy, Precision, Selectivity) ME_Present->Validate No Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_Prep->Optimize_LC Dilute Dilute Sample Optimize_LC->Dilute Dilute->Validate Success Analysis Successful Validate->Success Ion_Suppression_Mechanism Mechanism of Ion Suppression cluster_ESI Electrospray Ionization (ESI) Source Droplet LC Eluent Analyte Molecules Matrix Molecules Evaporation Droplet Evaporation & Fission Droplet->Evaporation High Voltage GasPhase Gas Phase Ions Evaporation->GasPhase Coulombic Explosion Suppression Matrix molecules compete for charge and surface access on the droplet, reducing the number of analyte ions that reach the gas phase. Evaporation->Suppression MS_Inlet To Mass Analyzer GasPhase->MS_Inlet Mitigation_Decision_Tree Start Matrix Effect Detected Q_IS Is a good SIL-IS available and co-eluting? Start->Q_IS A_IS_Yes Use SIL-IS for compensation. Validate across matrix lots. Q_IS->A_IS_Yes Yes A_IS_No Need to minimize the effect. Q_IS->A_IS_No No Q_Sensitivity Is sensitivity an issue? A_IS_No->Q_Sensitivity A_Sens_No Dilute Sample Q_Sensitivity->A_Sens_No No A_Sens_Yes Improve Clean-up Q_Sensitivity->A_Sens_Yes Yes Q_Cleanup What is the main interference? A_Sens_Yes->Q_Cleanup A_Phospholipids Use Phospholipid Removal Plate or targeted SPE Q_Cleanup->A_Phospholipids Phospholipids A_General Optimize SPE or LLE Q_Cleanup->A_General General/Unknown

References

strategies to reduce the cardiotoxicity of ipecac alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cardiotoxicity associated with ipecac alkaloids, primarily emetine and cephaeline.

Troubleshooting Guides

This section offers guidance on mitigating the cardiotoxic effects of ipecac alkaloids during in vitro and in vivo experiments.

Issue: Observed Cardiotoxicity in Experimental Models

Researchers may encounter signs of cardiotoxicity such as decreased cardiomyocyte viability, increased release of cardiac enzymes (e.g., lactate dehydrogenase - LDH), and electrocardiogram (ECG) abnormalities. The following table summarizes potential strategies to reduce these effects, with supporting quantitative data from published studies.

Table 1: Summary of Cardiotoxicity Reduction Strategies for Ipecac Alkaloids

StrategyIpecac AlkaloidExperimental ModelKey ParameterResult
Co-administration of Fructose-1,6-bisphosphate (FBP) EmetineIsolated Perfused Rat HeartTime to Ventricular AsystoleSignificantly increased with FBP.[1]
EmetineIsolated Perfused Rat HeartLactate Dehydrogenase (LDH) ReleaseDecreased with 300 µM or 1 mM FBP.[1]
EmetineIsolated Perfused Rat HeartQRS-waveform DegenerationFBP was very effective in slowing the rate of degeneration.[1]
Use of a Synthetic Analog Dehydroemetine (DHE) vs. EmetineIn vivo (animal models)CardiotoxicityDHE elicits lower cardiotoxicity than emetine, likely due to a shorter half-life in heart tissue.[2]
Therapeutic Window Exploitation Emetine and Dehydroemetine (DHE4)In vitro (antiviral assays vs. cardiotoxicity assays)IC50 for Viral Growth Reduction vs. IC50 for Calcium Channel BlockingAntiviral effects observed at nanomolar concentrations (IC50 ~ 50–100 nM), while cardiotoxic effects (calcium channel blocking) occur at micromolar concentrations (IC50 ~ 40–60 µM), suggesting a potential therapeutic window.[1][2]
Co-administration of p38 MAPK Inhibitors EmetineProposed Strategy (based on mechanistic understanding)Cardiac ComplicationsCo-administration of p38 MAPK inhibitors is suggested as a rational strategy to reduce emetine's cardiovascular risks.

Experimental Protocols

Detailed methodologies for key experiments to assess and mitigate ipecac alkaloid-induced cardiotoxicity are provided below.

Cardiomyocyte Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and can be used to determine the viability of cardiomyocytes following exposure to ipecac alkaloids and potential cardioprotective agents.

Materials:

  • Cardiomyocyte cell culture (e.g., H9c2, primary neonatal rat ventricular myocytes)

  • 96-well cell culture plates

  • Ipecac alkaloids (emetine, cephaeline) and potential protective compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cardiomyocytes in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with varying concentrations of the ipecac alkaloid, with or without the potential protective agent, for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, serving as an indicator of cytotoxicity.

Materials:

  • Cardiomyocyte cell culture

  • 96-well cell culture plates

  • Ipecac alkaloids and potential protective compounds

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Plate and treat cardiomyocytes as described in the MTT assay protocol.

  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture, as per the kit's instructions, to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • LDH release is calculated as a percentage of the maximum LDH release from control wells treated with a lysis buffer (provided in the kit).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of ipecac alkaloid-induced cardiotoxicity?

A1: The cardiotoxicity of ipecac alkaloids, particularly emetine, is primarily attributed to two main mechanisms:

  • Inhibition of Protein Synthesis: Emetine is a potent inhibitor of protein synthesis in eukaryotic cells. This can disrupt the normal function and repair of cardiac muscle cells, leading to myotoxicity.[3]

  • Effects on Ion Channels: Ipecac alkaloids can interfere with cardiac ion channels, including sodium and calcium channels.[3] This can lead to alterations in intracellular calcium levels, impaired cardiac contractility, and ECG abnormalities such as prolonged QT intervals.

Q2: Are there any structural modifications to ipecac alkaloids that can reduce their cardiotoxicity?

A2: Yes, the synthetic analog of emetine, dehydroemetine (DHE), has been shown to have lower cardiotoxicity.[2] This is thought to be due to its shorter half-life in heart tissue, meaning it is cleared from the cardiac muscle more quickly than emetine.

Q3: What is the cardiotoxic potential of cephaeline compared to emetine?

A3: Cephaeline is the other principal alkaloid in ipecac and shares a similar structure with emetine. While emetine is generally considered the major contributor to cardiotoxicity, cephaeline also possesses cardiotoxic properties. However, specific comparative studies on the cardiotoxicity of cephaeline and strategies to mitigate it are less abundant in the literature than for emetine.

Q4: Can the antiviral or anticancer effects of ipecac alkaloids be separated from their cardiotoxicity?

A4: Recent research suggests that there may be a therapeutic window for ipecac alkaloids. Studies have shown that the concentrations required for antiviral effects (in the nanomolar range) are significantly lower than the concentrations that cause cardiotoxic effects like calcium channel blockade (in the micromolar range).[1][2] This suggests that it may be possible to achieve therapeutic benefits without inducing significant cardiotoxicity by carefully controlling the dosage.

Q5: What is the rationale for using p38 MAPK inhibitors to reduce emetine's cardiotoxicity?

A5: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in cellular stress responses, inflammation, and apoptosis. In the context of drug-induced cardiotoxicity, activation of the p38 MAPK pathway can contribute to cardiomyocyte death and cardiac dysfunction. Therefore, it has been proposed that co-administration of a p38 MAPK inhibitor with emetine could be a strategy to mitigate its cardiac side effects by blocking these detrimental downstream signaling events.

Visualizations

Signaling Pathway of Emetine-Induced Cardiotoxicity

Emetine_Cardiotoxicity_Pathway Emetine Emetine Ribosome Ribosome (Protein Synthesis) Emetine->Ribosome Inhibits IonChannels Cardiac Ion Channels (Na+, Ca2+) Emetine->IonChannels Alters ProteinSynthInhibition Inhibition of Protein Synthesis IonChannelDysfunction Ion Channel Dysfunction CellularStress Cellular Stress & Apoptosis (p38 MAPK pathway) ProteinSynthInhibition->CellularStress IonChannelDysfunction->CellularStress CardiomyocyteInjury Cardiomyocyte Injury & Death CellularStress->CardiomyocyteInjury CardiacDysfunction Cardiac Dysfunction (Arrhythmias, Decreased Contractility) CardiomyocyteInjury->CardiacDysfunction Experimental_Workflow Start Start: Cardiomyocyte Culture Treatment Treatment Groups: 1. Control 2. Ipecac Alkaloid 3. Ipecac Alkaloid + Protective Agent 4. Protective Agent Alone Start->Treatment Incubation Incubate for a Defined Period (e.g., 24-72 hours) Treatment->Incubation Assays Perform Cytotoxicity/Viability Assays Incubation->Assays MTT MTT Assay (Viability) Assays->MTT LDH LDH Assay (Cytotoxicity) Assays->LDH ECG ECG Analysis (for in vivo / ex vivo models) Assays->ECG DataAnalysis Data Analysis and Comparison MTT->DataAnalysis LDH->DataAnalysis ECG->DataAnalysis Conclusion Conclusion on Cardioprotective Efficacy DataAnalysis->Conclusion

References

Validation & Comparative

A Comparative Analysis of Ipecac Alkaloids: Psychotrine, Emetine, and Cephaeline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three closely related isoquinoline alkaloids derived from the Ipecacuanha plant (Carapichea ipecacuanha): psychotrine, emetine, and cephaeline. These compounds, while structurally similar, exhibit distinct mechanisms of action and pharmacological profiles. This document summarizes their activities with quantitative data, outlines key experimental protocols for their evaluation, and visualizes their molecular relationships and mechanisms.

Chemical Structure and Biosynthetic Relationship

Emetine, cephaeline, and this compound share a common biosynthetic origin. This compound serves as a key precursor in the formation of cephaeline through a reduction reaction.[1] Subsequently, cephaeline is converted to emetine via O-methylation.[1] The primary structural difference between emetine and cephaeline is the presence of four methoxyl groups in emetine, whereas cephaeline possesses three methoxyl groups and one phenolic hydroxyl group.[2]

Biosynthetic relationship of Ipecac alkaloids.

Comparative Mechanism of Action

A fundamental divergence in the mechanism of action separates these alkaloids. Emetine and cephaeline are potent inhibitors of eukaryotic protein synthesis, while this compound lacks this activity.[3][4]

Emetine and Cephaeline: These compounds target the 40S subunit of the eukaryotic ribosome.[5] By binding to the E-site (exit site), they stall the process of translocation, where the ribosome moves along the mRNA, thereby halting polypeptide chain elongation.[6] This inhibition of protein synthesis is the primary mechanism behind their cytotoxic, antiprotozoal, and broad-spectrum antiviral activities.[7]

This compound: In stark contrast, this compound does not inhibit protein synthesis.[4] Instead, it has been identified as a selective, allosteric inhibitor of the Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT).[4][8] Its mechanism is noncompetitive with respect to the nucleotide substrate (TTP), indicating it binds to a site on the enzyme distinct from the active site.[4][8] This unique mechanism makes it a subject of interest for antiretroviral research.

G cluster_ribosome Eukaryotic Ribosome cluster_sites mRNA Binding Cleft 60S 60S 40S 40S A_site A-site (Aminoacyl) P_site P-site (Peptidyl) E_site E-site (Exit) Translocation Translocation (Ribosome Movement) E_site->Translocation Blocks Emetine Emetine / Cephaeline Emetine->E_site Binds Block INHIBITION mRNA mRNA Protein Protein Synthesis (Elongation) Translocation->Protein Enables Block->Translocation

Mechanism of protein synthesis inhibition.

Data Presentation: Comparative Biological Activity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values for each alkaloid against various targets. Lower values indicate higher potency.

Table 1: Comparative Antiviral Activity

CompoundVirus TargetCell Line / SystemIC₅₀ / EC₅₀ ValueCitation(s)
Emetine Zika Virus (ZIKV)HEK29352.9 nM[9]
ZIKV NS5 PolymeraseCell-free121 nM[9]
Ebola Virus (EBOV)Vero E616.9 nM[9]
EBOV Viral-Like Particle EntryHeLa10.2 µM[9]
MERS-CoVVero14 nM[3]
SARS-CoVVero54 nM[3]
Human Cytomegalovirus (HCMV)-40 nM[3]
Cephaeline ZIKV NS5 PolymeraseCell-free976 nM
Ebola Virus (EBOV)Vero E622.18 nM
EBOV Viral-Like Particle EntryHeLa3.27 µM
This compound HIV-1 Reverse Transcriptase (RT)Cell-freeAllosteric Inhibitor[4][8]

Table 2: Comparative Anticancer Activity (Cytotoxicity)

CompoundCancer Cell LineCell TypeIC₅₀ ValueCitation(s)
Emetine HGC-27Gastric Adenocarcinoma24.4 nM[10]
MGC803Gastric Adenocarcinoma49.7 nM[10]
HCT116Colon Carcinoma60 nM[11]
LNCaPProstate Carcinoma~30 nM[1]
Cephaeline UM-HMC-3AMucoepidermoid Carcinoma20 nM
UM-HMC-1Mucoepidermoid Carcinoma160 nM
UM-HMC-2Mucoepidermoid Carcinoma2.08 µM
This compound MCF-7 / A549Breast / Lung Carcinoma10 - 50 µM[3]

Table 3: Comparative Antiprotozoal Activity

CompoundProtozoan TargetIC₅₀ ValueCitation(s)
Emetine Entamoeba histolytica26.8 µM[3]
Entamoeba histolytica5 µg/mL[12]
Cephaeline Data Not Available-
This compound Data Not Available-

Table 4: Cytotoxicity Against Non-Cancerous Human Cell Lines

CompoundCell LineCell TypeIC₅₀ ValueCitation(s)
Emetine PrECNormal Prostate Epithelial35.7 nM[13]
BJForeskin Fibroblast3.74 µM[11]
MRC-5Lung Fibroblast3.79 µM[11]
PBMCsPeripheral Blood Mononuclear Cells2.44 µM[11]

Experimental Protocols

Determination of Cytotoxicity (IC₅₀) via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed adherent cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight (or until cells adhere) in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., emetine, cephaeline, this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.

  • Absorbance Reading: Place the plate on a shaker for 10 minutes to fully dissolve the crystals. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.

  • Data Analysis:

    • Correct the absorbance values by subtracting the average OD of the background control wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (OD_treated / OD_control) * 100

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

G start Start plate_cells 1. Plate Cells in 96-well plate start->plate_cells end End incubate1 2. Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate1 add_compounds 3. Add Serial Dilutions of Compounds incubate1->add_compounds incubate2 4. Incubate for Exposure Period (e.g., 48h) add_compounds->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate for 3-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Aspirate Medium & Add DMSO to dissolve crystals incubate3->solubilize read_plate 8. Read Absorbance (490nm / 570nm) solubilize->read_plate analyze 9. Calculate % Viability & Determine IC₅₀ read_plate->analyze analyze->end

Workflow for IC₅₀ determination via MTT assay.
Protein Synthesis Inhibition Assay

This assay measures the incorporation of a labeled amino acid analogue into newly synthesized proteins. A reduction in incorporation indicates inhibition of protein synthesis.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of the test compounds (e.g., emetine, cephaeline) as described in the MTT assay protocol. A known inhibitor like cycloheximide can be used as a positive control.

  • Labeling: During the last 20-30 minutes of the treatment incubation, add a labeling reagent to the culture medium. This can be a radioactive amino acid (e.g., ³⁵S-methionine) or a non-radioactive analogue like O-propargyl-puromycin (OPP), which can be detected via click chemistry.

  • Cell Lysis: After labeling, wash the cells with cold PBS to remove unincorporated label. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer).

  • Quantification:

    • For Radioactive Labeling: Precipitate the proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

    • For OPP Labeling: Conjugate the incorporated OPP with a fluorescent azide dye (e.g., Alexa Fluor 488 azide) via a copper-catalyzed click reaction. Measure the fluorescence intensity of the cell lysate using a plate reader or visualize by microscopy/flow cytometry.

  • Data Analysis: Normalize the signal from treated cells to that of untreated controls to calculate the percentage of protein synthesis. Plot this percentage against the compound concentration to determine the IC₅₀ for protein synthesis inhibition.

Summary and Conclusion

This compound, emetine, and cephaeline, despite their shared origin, are functionally distinct molecules with different therapeutic potentials.

  • Emetine and Cephaeline are potent, broad-spectrum inhibitors acting via the disruption of protein synthesis. They exhibit strong antiviral and anticancer activity at nanomolar concentrations. Their cytotoxicity against normal cells, particularly the cardiotoxicity associated with emetine, remains a significant hurdle for systemic therapeutic use but is being explored in the context of drug repositioning and targeted delivery systems.[3]

  • This compound represents a more specialized agent. Its inability to inhibit protein synthesis and its selective action against HIV-1 RT mark it as a lead compound for a different therapeutic class.[3][4] Its comparatively weak general cytotoxicity suggests a more favorable safety profile.[3]

This guide highlights the importance of detailed mechanistic and quantitative analysis in distinguishing the activities of structurally related natural products, providing a foundation for further research and development in virology, oncology, and parasitology.

References

Comparative Guide to the Anti-HIV Activity of Psychotrine and Related Ipecac Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-HIV activity of psychotrine and its structurally related ipecac alkaloids, emetine and cephaeline. The information is compiled from published experimental data to assist researchers in the field of antiviral drug discovery.

Introduction

This compound, an isoquinoline alkaloid derived from the ipecac plant (Carapichea ipecacuanha), has been identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1). Its mechanism of action is attributed to the inhibition of the viral enzyme reverse transcriptase (RT), a critical component in the HIV replication cycle. This guide will compare the anti-HIV-1 activity of this compound with its close analogs, emetine and cephaeline, providing available quantitative data on their efficacy and cytotoxicity. While a broad range of synthetic this compound analogs with systematic structural modifications has not been extensively reported in publicly available literature, this guide summarizes the existing data on these key, naturally occurring ipecac alkaloids.

Data Presentation: Anti-HIV Activity and Cytotoxicity

The following table summarizes the quantitative data on the anti-HIV-1 activity and cytotoxicity of this compound, emetine, and cephaeline. This data is essential for comparing their therapeutic potential.

CompoundAssay TypeTargetIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Cell LineNotes
This compound Enzyme InhibitionHIV-1 Reverse TranscriptasePotent Inhibition (Specific IC50 not provided in recent literature)---Early studies confirmed selective inhibition.
Emetine Enzyme InhibitionHIV-1 Reverse Transcriptase~10---50% inhibition of RT activity.[1]
Emetine Cell-basedWild-type HIV-10.03>1>33PBMCsReduced infection by up to 80%.[1][2]
Emetine Cell-basedM184V mutant HIV-10.03>1>33PBMCsEffective against this NRTI-resistant strain.[1][2]
Cephaeline Cell-basedHIV-10.50Data not available-Rev-A3R5-GFP reporter cellsIdentified as a promising hit compound.[3]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50). A higher SI indicates a more favorable therapeutic window. PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the anti-HIV activity and cytotoxicity of these compounds.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Principle: The assay quantifies the synthesis of DNA from an RNA template by recombinant HIV-1 RT. The incorporation of a labeled nucleotide (e.g., ³H-TTP) into the newly synthesized DNA is measured. A reduction in the incorporated radioactivity in the presence of the test compound indicates inhibition.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and EGTA. To this, add a template/primer (e.g., poly(rA)/oligo(dT)), the labeled nucleotide triphosphate (e.g., ³H-TTP), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 RT to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes to allow for DNA synthesis.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA by adding cold trichloroacetic acid (TCA).

  • Washing: Wash the precipitate multiple times with TCA and ethanol to remove unincorporated labeled nucleotides.

  • Quantification: Dry the precipitate, add a scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration compared to a no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell-Based Anti-HIV Assay (MTT Method)

This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV infection.

Principle: HIV infection leads to cell death in susceptible T-cell lines (e.g., MT-4). The MTT assay is a colorimetric method that measures cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable T-cell line (e.g., MT-4 cells) at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with no compound as a virus control and wells with uninfected cells as a cell viability control.

  • Virus Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for viral replication and the induction of cytopathic effects (typically 4-5 days).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration. The EC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Method)

This assay determines the toxicity of the compound to the host cells in the absence of the virus.

Principle: This assay is identical to the cell-based anti-HIV assay but is performed on uninfected cells. It measures the reduction in cell viability caused by the compound itself.

Detailed Protocol:

  • Cell Seeding: Seed a 96-well plate with the same T-cell line used in the anti-HIV assay.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a no-compound control.

  • Incubation: Incubate the plate under the same conditions and for the same duration as the anti-HIV assay.

  • MTT Addition, Solubilization, and Absorbance Measurement: Follow steps 5-7 of the cell-based anti-HIV assay protocol.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the no-drug control. The CC50 value is determined from the dose-response curve.

Mandatory Visualizations

HIV-1 Life Cycle and the Role of Reverse Transcriptase

The following diagram illustrates the key stages of the HIV-1 life cycle, highlighting the critical step of reverse transcription, which is the target of this compound and its analogs.

HIV_Lifecycle cluster_cell Host Cell cluster_virus HIV-1 Virion cluster_inhibitor Inhibition by this compound Analogs Entry 1. Binding & Fusion Uncoating 2. Uncoating Entry->Uncoating RT_step 3. Reverse Transcription Uncoating->RT_step Integration 4. Integration RT_step->Integration dsDNA Transcription 5. Transcription Integration->Transcription Provirus Translation 6. Translation Transcription->Translation Viral RNA Assembly 7. Assembly Translation->Assembly Viral Proteins Budding 8. Budding & Maturation Assembly->Budding Maturation Mature HIV-1 Budding->Maturation New Virion Viral_RNA Viral RNA Viral_RNA->RT_step RT_enzyme Reverse Transcriptase RT_enzyme->RT_step This compound This compound Analogs This compound->RT_step Inhibition

Caption: HIV-1 life cycle highlighting reverse transcription as the target for this compound analogs.

Experimental Workflow for Anti-HIV Drug Screening

The following diagram outlines the general workflow for screening and evaluating compounds for anti-HIV activity.

AntiHIV_Workflow start Start: Compound Library (e.g., this compound Analogs) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on uninfected cells) start->cytotoxicity_assay antiviral_assay Primary Antiviral Screening (e.g., Cell-based assay with HIV) start->antiviral_assay determine_cc50 Determine CC50 cytotoxicity_assay->determine_cc50 determine_ec50 Determine EC50 antiviral_assay->determine_ec50 calculate_si Calculate Selectivity Index (SI) SI = CC50 / EC50 determine_cc50->calculate_si determine_ec50->calculate_si moa_studies Mechanism of Action Studies (e.g., RT Inhibition Assay) calculate_si->moa_studies If SI is favorable lead_optimization Lead Optimization moa_studies->lead_optimization

References

Cross-Validation of Analytical Methods for Psychotrine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Methods

The selection of an analytical method for psychotrine quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of typical performance data for the three most common analytical techniques used for the analysis of psychoactive alkaloids. The data presented is illustrative and based on validation studies of compounds with similar chemical properties to this compound.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
**Linearity (R²) **> 0.99> 0.99> 0.99
Accuracy (% Recovery) 92.25 - 102.25%[1]88.6 - 99.7%98.3 - 101.60%[2]
Precision (% RSD) < 7.75%[1]< 15%< 2.56%[2]
Limit of Detection (LOD) ~0.3 mg.kg⁻¹[1]0.04 - 9.1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) ~0.9 mg.kg⁻¹[1]5 - 10 ng/gNot specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of a psychoactive alkaloid like this compound in a biological matrix (e.g., plasma, urine).

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for extracting and concentrating this compound from biological samples is Solid-Phase Extraction.

  • Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water.

  • Loading: The biological sample, pre-treated with a buffer to adjust pH, is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

  • Elution: this compound is eluted from the cartridge using a small volume of an organic solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of alkaloids.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good peak shape and separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

  • Quantification: A calibration curve is generated by plotting the peak area of known concentrations of this compound standards versus their concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level analysis.

  • Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column and Mobile Phase: Similar to HPLC-UV, a C18 column with a gradient of aqueous buffer and organic solvent is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for alkaloids.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many alkaloids, derivatization is often required.

  • Derivatization: To increase volatility and thermal stability, this compound may need to be derivatized (e.g., silylation) prior to GC-MS analysis.

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A split/splitless injector is used to introduce the sample.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

  • Quantification: A calibration curve is generated by plotting the peak area of the target ion of this compound against the concentration of the standards.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Comparative Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Standards Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract HPLC HPLC-UV Analysis Extract->HPLC LCMS LC-MS/MS Analysis Extract->LCMS GCMS GC-MS Analysis Extract->GCMS Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD & LOQ HPLC->LOD LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD Compare Compare Performance Metrics Linearity->Compare Accuracy->Compare Precision->Compare LOD->Compare Select Select Optimal Method Compare->Select

Cross-validation workflow for this compound analytical methods.

References

Decoding the Bioactivity of Psychotrine: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of psychotrine derivatives, summarizing their structure-activity relationships (SAR) as potential therapeutic agents. Drawing from available experimental data, we delve into their anticancer and anti-HIV activities, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.

This compound, a natural alkaloid belonging to the ipecac family, has garnered interest for its potential pharmacological activities. Research into its derivatives has aimed to elucidate the structural features crucial for its bioactivity and to optimize its therapeutic potential. This guide synthesizes the findings from various studies to offer a clear comparison of these derivatives.

Comparative Analysis of Biological Activity

The primary therapeutic areas explored for this compound and its derivatives are in the realms of cancer and viral infections, particularly HIV. The following tables summarize the quantitative data from studies investigating these activities.

Cytotoxic Activity of this compound Derivatives

This compound itself has demonstrated weak cytotoxic effects against certain cancer cell lines. The table below presents the available data on its activity.

CompoundCell LineActivity (IC₅₀)Reference
This compoundMCF-7 (Breast Cancer)10-50 µM[1]
This compoundA549 (Lung Cancer)10-50 µM[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-HIV-1 Activity of this compound Derivatives

A significant area of investigation for this compound derivatives has been their potential to inhibit the human immunodeficiency virus type 1 (HIV-1). Specifically, these compounds have been shown to target the viral enzyme reverse transcriptase (RT).

CompoundTargetKey Structural FeatureActivityReference
This compoundHIV-1 Reverse TranscriptaseImine at 1', 2'Inhibitor[1]
O-methylthis compoundHIV-1 Reverse TranscriptaseImine at 1', 2'Potent Inhibitor[1]

Key Structure-Activity Relationship Insights

The central finding in the SAR studies of this compound derivatives, particularly concerning their anti-HIV-1 activity, revolves around a specific structural motif.

SAR_Insights cluster_0 This compound Core Structure cluster_1 Key Structural Feature cluster_2 Biological Activity This compound This compound Derivative Imine Imine Functionality (at positions 1' and 2') This compound->Imine Possesses Activity Anti-HIV-1 Reverse Transcriptase Inhibition Imine->Activity Crucial for

Studies have pinpointed the imine functionality at positions 1' and 2' of the this compound molecule as a critical requirement for the inhibition of HIV-1 reverse transcriptase[1]. This finding is a cornerstone for the rational design of more potent and selective anti-HIV agents based on the this compound scaffold.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies employed in the key experiments.

Cytotoxicity Assay

The cytotoxic activity of this compound derivatives is typically evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Add this compound Derivatives (various concentrations) seeding->treatment incubation Incubate for a Defined Period treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization measurement Measure Absorbance at 570 nm solubilization->measurement calculation Calculate IC50 Values measurement->calculation end End calculation->end

Protocol Details:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After the incubation period, MTT solution is added to each well. The viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of this compound derivatives against HIV-1 RT is assessed using a non-radioactive enzyme-linked immunosorbent assay (ELISA)-based method.

HIV_RT_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: HIV-1 RT, Template-Primer, Nucleotides (with DIG-dUTP) start->prepare_reagents reaction_setup Set up Reaction in Microplate Wells prepare_reagents->reaction_setup add_inhibitor Add this compound Derivatives (various concentrations) reaction_setup->add_inhibitor incubation Incubate to Allow DNA Synthesis add_inhibitor->incubation transfer_to_streptavidin_plate Transfer Reaction Mixture to Streptavidin-Coated Plate incubation->transfer_to_streptavidin_plate binding_incubation Incubate for Biotin-Streptavidin Binding transfer_to_streptavidin_plate->binding_incubation wash_wells Wash Wells to Remove Unbound Components binding_incubation->wash_wells add_antibody Add Anti-DIG-POD Antibody wash_wells->add_antibody antibody_incubation Incubate for Antibody Binding add_antibody->antibody_incubation wash_wells2 Wash Wells antibody_incubation->wash_wells2 add_substrate Add ABTS Substrate wash_wells2->add_substrate color_development Incubate for Color Development add_substrate->color_development measure_absorbance Measure Absorbance at 405 nm color_development->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Protocol Details:

  • Reaction Mixture: A reaction mixture containing a template-primer (e.g., poly(A)·oligo(dT)₁₅), deoxyribonucleotides (dATP, dCTP, dGTP, dTTP), and digoxigenin-labeled dUTP (DIG-dUTP) is prepared.

  • Enzyme and Inhibitor: Recombinant HIV-1 RT and the this compound derivatives at various concentrations are added to the reaction mixture in the wells of a microtiter plate.

  • DNA Synthesis: The reaction is incubated to allow the reverse transcriptase to synthesize a DIG-labeled DNA strand.

  • Capture and Detection: The reaction mixture is transferred to a streptavidin-coated microtiter plate. The biotinylated primer binds to the streptavidin, immobilizing the newly synthesized DNA.

  • Antibody Binding: An antibody specific for DIG, conjugated to peroxidase (anti-DIG-POD), is added and binds to the DIG-labeled DNA.

  • Substrate Reaction: After washing away unbound antibody, a peroxidase substrate (e.g., ABTS) is added. The enzyme catalyzes a colorimetric reaction.

  • Absorbance Measurement: The absorbance of the colored product is measured, which is proportional to the amount of synthesized DNA.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor).

Conclusion

The exploration of this compound and its derivatives has provided valuable insights into their potential as anticancer and anti-HIV agents. The structure-activity relationship studies have successfully identified the imine functionality as a key pharmacophore for anti-HIV-1 activity, offering a clear direction for future drug design and optimization. While the cytotoxic activity of this compound itself is modest, further structural modifications could lead to more potent and selective anticancer compounds. The experimental protocols detailed herein provide a foundation for researchers to build upon in the continued investigation of this promising class of natural product derivatives.

References

A Comparative Guide to the Efficacy of Synthetic vs. Naturally Sourced Psychotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of psychotrine derived from natural sources versus synthetic manufacturing. The primary measure of efficacy discussed is the inhibition of Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT), a well-documented biological activity of this isoquinoline alkaloid. Due to a lack of publicly available data on the HIV-1 RT inhibitory activity of synthetic this compound, this guide presents data on the naturally sourced compound as the current scientific benchmark and discusses the theoretical considerations for a comparison.

Data Presentation: Efficacy Against HIV-1 Reverse Transcriptase

CompoundSourceTargetAssayEfficacy (IC50)Citation
This compound dihydrogen oxalateNatural (from Ipecac)HIV-1 Reverse TranscriptaseDNA polymerase activityPotent inhibitor (specific IC50 not provided in abstract)[1][2]
O-methylthis compound sulfate heptahydrate (MP)Natural (from Ipecac)HIV-1 Reverse TranscriptaseDNA polymerase activityPotent inhibitor (specific IC50 not provided in abstract)[1][2]

Note: The seminal study on this topic confirms the potent inhibitory activity of naturally sourced this compound and its O-methyl ether but does not provide a specific IC50 value in the abstract.[1][2] The inhibition was found to be selective for HIV-1 RT over other polymerases.[2]

Comparative Analysis: Synthetic vs. Natural Sourcing

While direct comparative efficacy data is lacking, a theoretical comparison can be made based on established principles of pharmacology and chemistry.

  • Purity and Impurity Profile: Natural extracts contain a mixture of related alkaloids and other plant metabolites. The exact composition can vary depending on the plant's genetics, growing conditions, and the extraction method used. Synthetic this compound, on the other hand, will have a different impurity profile, consisting of residual starting materials, reagents, and by-products from the chemical synthesis. These differing impurity profiles could potentially influence the overall biological activity and toxicity.

  • Stereochemistry: this compound possesses multiple stereocenters. Natural biosynthesis is highly stereospecific, yielding a single enantiomer. Chemical synthesis, if not designed as an asymmetric synthesis, can produce a mixture of stereoisomers (a racemic mixture). Different stereoisomers can have vastly different biological activities and toxicities.

  • Consistency: Synthetic production offers greater batch-to-batch consistency in terms of purity and composition compared to natural sourcing, which can be subject to environmental and biological variability.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the efficacy of this compound: the in vitro HIV-1 Reverse Transcriptase Inhibition Assay.

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol is based on commercially available, non-radioactive colorimetric or fluorescent assays.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (this compound) against the DNA polymerase activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • HIV-1 RT Assay Kit (containing reaction buffer, template/primer, dNTPs, and detection reagents)

  • Test compound (this compound, dissolved in an appropriate solvent, e.g., DMSO)

  • Microplate reader (colorimetric or fluorescence, depending on the kit)

  • 96-well microplates

Procedure:

  • Preparation of Reagents: Prepare all buffers, the template/primer, and enzyme solutions as per the manufacturer's instructions.

  • Preparation of Test Compound Dilutions: Create a serial dilution of the this compound stock solution to yield a range of concentrations to be tested. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Assay Reaction:

    • In a 96-well plate, add the reaction buffer to each well.

    • Add the serially diluted this compound solutions to the test wells. Include a positive control (a known HIV-1 RT inhibitor) and a negative control (solvent only).

    • Add the HIV-1 RT enzyme to all wells except for the blank controls.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the template/primer and dNTP mix to all wells.

    • Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 1-2 hours) to allow for DNA synthesis.

  • Detection:

    • Stop the reaction according to the kit's instructions.

    • Perform the detection step, which typically involves the quantification of the newly synthesized DNA. This may be a colorimetric reaction or a fluorescent signal.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

Mechanism of Action: Allosteric Inhibition of HIV-1 RT

The following diagram illustrates the proposed allosteric inhibition mechanism of this compound on the HIV-1 reverse transcriptase enzyme. This compound is believed to bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's function.[2]

G Conceptual Diagram of Allosteric Inhibition of HIV-1 RT by this compound cluster_0 Active State cluster_1 Inhibited State HIV_RT_active HIV-1 RT (p66/p51) Polymerase Active Site DNA_synthesis DNA Synthesis HIV_RT_active->DNA_synthesis Psychotrine_binds This compound binds to an allosteric site Template_Primer RNA/DNA Template-Primer Template_Primer->HIV_RT_active:p dNTPs dNTPs dNTPs->HIV_RT_active:p HIV_RT_inhibited HIV-1 RT (p66/p51) - Altered Conformation Blocked Active Site No_synthesis Inhibition of DNA Synthesis HIV_RT_inhibited->No_synthesis This compound This compound This compound->HIV_RT_inhibited

Caption: Allosteric inhibition of HIV-1 RT by this compound.

Experimental Workflow: HIV-1 RT Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the IC50 of this compound against HIV-1 RT.

G Experimental Workflow for HIV-1 RT Inhibition Assay start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Template) start->prep_reagents prep_this compound Prepare Serial Dilutions of this compound prep_reagents->prep_this compound add_reagents Add Reagents and this compound to 96-well Plate prep_this compound->add_reagents pre_incubate Pre-incubate at 37°C (Inhibitor-Enzyme Binding) add_reagents->pre_incubate start_reaction Initiate Reaction with Template/Primer & dNTPs pre_incubate->start_reaction incubate Incubate at 37°C (DNA Synthesis) start_reaction->incubate detect Stop Reaction and Perform Detection Step incubate->detect read_plate Read Plate (Absorbance/Fluorescence) detect->read_plate analyze Data Analysis: Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end

References

psychotrine's selectivity for viral enzymes over mammalian polymerases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of psychotrine and its derivatives, focusing on their selective inhibition of viral enzymes, particularly reverse transcriptase, over mammalian polymerases. This selective activity is a critical attribute for the development of effective and non-toxic antiviral therapeutics. The information presented herein is primarily based on foundational studies of these compounds.

Executive Summary

This compound and its O-methyl ether, O-methylthis compound (MP), have demonstrated potent and selective inhibitory activity against the DNA polymerase function of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT).[1][2] Notably, these compounds exhibit significantly less impact on other viral reverse transcriptases, such as that from the avian myeloblastosis virus, and a markedly lower effect on mammalian and bacterial DNA and RNA polymerases.[1][2] This selectivity suggests a unique structural interaction with HIV-1 RT, presenting a promising avenue for the development of targeted antiviral agents. The mechanism of inhibition by MP is characterized as allosteric.[1][2]

Comparative Inhibitory Activity

Enzyme TargetCompoundReported IC50/Inhibitory EffectSelectivity ProfileReference
Viral Polymerases
HIV-1 Reverse TranscriptaseO-methylthis compound (MP)Potent Inhibitor (Specific IC50 not cited in abstracts)High[1][2]
Avian Myeloblastosis Virus RTO-methylthis compound (MP)Significantly less effect compared to HIV-1 RTModerate to Low[1][2]
Mammalian Polymerases
DNA PolymeraseO-methylthis compound (MP)Significantly less effectVery Low[1][2]
RNA PolymeraseO-methylthis compound (MP)Significantly less effectVery Low[1][2]
Bacterial Polymerases
DNA PolymeraseO-methylthis compound (MP)Significantly less effectVery Low[1][2]
RNA PolymeraseO-methylthis compound (MP)Significantly less effectVery Low[1][2]

Note: The term "significantly less effect" is used as cited in the source abstracts. Specific IC50 values for a direct quantitative comparison were not available in the reviewed literature.

Experimental Protocols

The following are generalized protocols for the key experiments that would be conducted to determine the selectivity of a compound like this compound. The specific details from the original studies on this compound were not available.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of DNA from an RNA template by HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently tagged dTTP

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

  • Test compound (this compound derivative)

  • Trichloroacetic acid (TCA) for precipitation

  • Glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding recombinant HIV-1 RT.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters to remove unincorporated dNTPs.

  • Quantify the amount of incorporated radiolabeled or fluorescent dTTP using a scintillation counter or fluorescence reader.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Mammalian DNA Polymerase Inhibition Assay

This assay assesses the effect of the test compound on the activity of mammalian DNA polymerases (e.g., DNA polymerase α, β).

Materials:

  • Purified mammalian DNA polymerase (e.g., from calf thymus)

  • Activated DNA template (e.g., calf thymus DNA treated with DNase I)

  • Deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently tagged dNTP

  • Assay buffer appropriate for the specific polymerase

  • Test compound (this compound derivative)

  • TCA, glass fiber filters, and quantification instrumentation as described for the RT assay.

Procedure:

  • The procedure is analogous to the HIV-1 RT assay, with the key differences being the use of a mammalian DNA polymerase and an activated DNA template.

  • The reaction mixture, incubation conditions, and quantification methods are adapted for the specific mammalian polymerase being tested.

  • The IC50 value is determined to assess the inhibitory activity of the compound against the mammalian enzyme.

Mechanism of Action and Structural Requirements

Studies on O-methylthis compound have revealed an allosteric mechanism of inhibition for HIV-1 RT.[1][2] This means the compound binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. The inhibition is noncompetitive with respect to the dNTP substrate and shows complex kinetics with respect to the template-primer.[1][2]

The key structural feature responsible for the anti-HIV-1 RT activity of O-methylthis compound has been identified as the imine functionality at positions 1' and 2' of the molecule.[1][2] This suggests that this specific chemical group is crucial for the selective interaction with the allosteric binding site on HIV-1 RT.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the selective inhibition of viral versus mammalian polymerases.

experimental_workflow Workflow for Assessing Polymerase Inhibition Selectivity cluster_preparation Preparation cluster_assay Inhibition Assays cluster_analysis Data Analysis compound Test Compound (this compound) viral_assay Viral Polymerase Assay compound->viral_assay mammalian_assay Mammalian Polymerase Assay compound->mammalian_assay viral_enzyme Viral Enzyme (HIV-1 RT) viral_enzyme->viral_assay mammalian_enzyme Mammalian Enzyme (DNA Polymerase) mammalian_enzyme->mammalian_assay viral_ic50 Determine IC50 (Viral Enzyme) viral_assay->viral_ic50 mammalian_ic50 Determine IC50 (Mammalian Enzyme) mammalian_assay->mammalian_ic50 selectivity_index Calculate Selectivity Index viral_ic50->selectivity_index mammalian_ic50->selectivity_index

Caption: A flowchart of the experimental process for determining the selective inhibitory activity of a compound.

Conclusion

This compound and its derivatives, particularly O-methylthis compound, represent a class of compounds with a desirable selectivity profile for inhibiting HIV-1 reverse transcriptase over host cell polymerases. This selectivity, coupled with an allosteric mechanism of action, makes them valuable leads in the pursuit of novel antiretroviral drugs with potentially lower toxicity. Further research to obtain more extensive quantitative data and to explore the therapeutic potential of these compounds is warranted.

References

A Comparative Analysis of the Cytotoxic Effects of Psychotrine and Other Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of psychotrine and other selected isoquinoline alkaloids: emetine, cephaeline, and tubulosine. The information is compiled from various scientific studies to aid in research and drug development efforts.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound, emetine, cephaeline, and tubulosine against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, making direct comparisons challenging. A standardized, head-to-head comparison in a single study would be necessary for a definitive assessment of relative potency.

AlkaloidCell LineIC50 (µM)Reference
This compound MCF-7 (Breast), A549 (Lung)10 - 50[1]
Emetine Vero E6 (Kidney)2.17[2]
Various Leukemia Cell Lines~1[3]
Cephaeline Vero E6 (Kidney)49.05[2]
Tubulosine MES SA (Uterine Sarcoma)0.04[4]
HEK 293T (Kidney)0.006[4]

Experimental Protocols

The cytotoxicity data presented above were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloids (e.g., this compound, emetine, cephaeline, tubulosine) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of these isoquinoline alkaloids are mediated through distinct signaling pathways, leading to cell death.

This compound-Induced Cell Death

The precise signaling pathway for this compound-induced cytotoxicity is not as well-elucidated as for other ipecac alkaloids. However, it is known to exhibit weak cytotoxic effects.[1] Further research is required to fully understand its mechanism of action.

Psychotrine_Pathway This compound This compound Cell Cancer Cell This compound->Cell Unknown Unknown Mechanism Cell->Unknown Cytotoxicity Weak Cytotoxicity Unknown->Cytotoxicity

Figure 1: Postulated pathway for this compound cytotoxicity.

Emetine-Induced Apoptosis

Emetine is a potent inducer of apoptosis, primarily acting through the intrinsic or mitochondrial pathway.[3] It has also been shown to sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) induced apoptosis and regulate the alternative splicing of caspase 9.

Emetine_Pathway cluster_cell Cancer Cell Emetine Emetine Mitochondria Mitochondria Emetine->Mitochondria TRAIL TRAIL Receptor Emetine->TRAIL Sensitizes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DISC DISC Formation TRAIL->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3

Figure 2: Emetine-induced apoptotic signaling pathway.

Cephaeline-Induced Ferroptosis

Cephaeline induces a non-apoptotic form of cell death called ferroptosis. This process is characterized by iron-dependent lipid peroxidation. Cephaeline promotes ferroptosis by inhibiting the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.

Cephaeline_Pathway cluster_cell Cancer Cell Cephaeline Cephaeline NRF2 NRF2 Cephaeline->NRF2 Inhibits GPX4 GPX4 (Glutathione Peroxidase 4) NRF2->GPX4 Regulates Lipid_ROS Lipid Peroxidation GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Figure 3: Cephaeline-induced ferroptotic pathway.

Tubulosine-Induced Apoptosis

Tubulosine exerts its cytotoxic effects by inducing apoptosis through the inhibition of the JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.

Tubulosine_Pathway cluster_cell Cancer Cell Tubulosine Tubulosine JAK JAK (Janus Kinase) Tubulosine->JAK Inhibits STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Activates Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) STAT->Anti_Apoptotic Upregulates Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits

Figure 4: Tubulosine-induced apoptotic pathway.

Experimental Workflow

The general workflow for assessing the cytotoxicity of these isoquinoline alkaloids is depicted below.

Experimental_Workflow start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment Treatment with Isoquinoline Alkaloids (Varying Concentrations) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end

Figure 5: General workflow for cytotoxicity testing.

References

Assessing the Reproducibility of Psychotrine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of psychotrine and related compounds, with a focus on the reproducibility of experimental findings. This compound, an isoquinoline alkaloid derived from the ipecac plant, has been investigated for its potential antiviral properties, specifically as an inhibitor of the Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase (RT). This document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular mechanisms to facilitate a critical assessment of the existing research.

A central aspect of this analysis is the conflicting evidence surrounding the anti-HIV-1 activity of emetine, a structurally related ipecac alkaloid. A seminal 1991 study reported emetine to be inactive against HIV-1 RT, a finding that has been contradicted by more recent research, highlighting the critical importance of reproducibility in scientific investigation.

Comparative Analysis of Anti-HIV-1 Reverse Transcriptase Activity

The primary biological effect of this compound that has been subject to investigation is its inhibition of HIV-1 reverse transcriptase. The following table summarizes the available quantitative data on the inhibitory potency of this compound, its derivatives, and comparable compounds. A notable discrepancy exists in the reported activity of emetine, a closely related alkaloid.

CompoundTargetReported IC₅₀Study (Year)Notes
This compound HIV-1 Reverse TranscriptaseNot explicitly stated in the primary 1991 study, but described as a potent inhibitor.Tan et al. (1991)The precise IC₅₀ value is not provided in the widely cited initial report.
O-Methylthis compound HIV-1 Reverse TranscriptaseNot explicitly stated in the primary 1991 study, but described as a potent inhibitor.Tan et al. (1991)The precise IC₅₀ value is not provided in the widely cited initial report.
Emetine HIV-1 Reverse TranscriptaseInactive Tan et al. (1991)This initial finding suggested a lack of anti-HIV-1 RT activity.
Emetine HIV-1 Reverse Transcriptase0.01 mM [1]Valadão et al. (2015)This later study directly contradicts the 1991 report, indicating inhibitory activity.
Nevirapine HIV-1 Reverse TranscriptaseVaries by study and viral strain (typically in the nM range).Multiple sourcesA well-established non-nucleoside reverse transcriptase inhibitor (NNRTI).
Efavirenz HIV-1 Reverse TranscriptaseVaries by study and viral strain (typically in the nM range).Multiple sourcesA well-established non-nucleoside reverse transcriptase inhibitor (NNRTI).
Etravirine HIV-1 Reverse TranscriptaseVaries by study and viral strain (typically in the nM range).Multiple sourcesA second-generation NNRTI effective against some resistant strains.
Emetine Eukaryotic Protein Synthesis4 x 10⁻⁸ MGrollman (1968)This is the well-established primary mechanism of action for emetine.

Experimental Protocols

To facilitate the reproduction of the key findings cited in this guide, detailed methodologies for the primary assays are provided below.

HIV-1 Reverse Transcriptase Activity Assay (In Vitro)

This protocol is based on the methodology described by Valadão et al. (2015) for measuring the enzymatic activity of purified HIV-1 RT.[1]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 3 mM MgCl₂, 10 mM DTT

  • Poly(A) template and oligo(dT)₁₂₋₁₈ primer

  • Deoxynucleotide triphosphates (dNTPs)

  • [³H]-dTTP (radiolabeled thymidine triphosphate)

  • Test compounds (this compound, emetine, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(A)•oligo(dT) template/primer, and dNTPs (including [³H]-dTTP).

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-drug control and determine the IC₅₀ value.

Eukaryotic Protein Synthesis Inhibition Assay

This protocol is a generalized method based on the principles described in the study by Grollman (1968).

Materials:

  • HeLa cells (or other suitable eukaryotic cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

  • [³H]-Leucine (radiolabeled leucine)

  • Test compounds (emetine, etc.)

  • Lysis buffer

  • TCA

  • Scintillation fluid and counter

Procedure:

  • Culture HeLa cells in multi-well plates to a desired confluency.

  • Treat the cells with varying concentrations of the test compound for a specified duration.

  • Add [³H]-Leucine to the cell culture medium and incubate for a period to allow for its incorporation into newly synthesized proteins.

  • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [³H]-Leucine.

  • Lyse the cells using a suitable lysis buffer.

  • Precipitate the proteins from the cell lysate using cold TCA.

  • Collect the protein precipitate by centrifugation or filtration.

  • Wash the precipitate to remove any remaining free [³H]-Leucine.

  • Resuspend the protein pellet or place the filter in scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of protein synthesis for each compound concentration relative to a no-drug control and determine the IC₅₀ value.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

HIV_RT_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV-1 RT Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA This compound This compound Allosteric Site Allosteric Binding Pocket This compound->Allosteric Site Binds to NNRTIs NNRTIs (e.g., Efavirenz) NNRTIs->Allosteric Site Binds to HIV-1 RT HIV-1 Reverse Transcriptase Allosteric Site->HIV-1 RT Induces conformational change HIV-1 RT->Reverse Transcription Inhibits

Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by this compound and NNRTIs.

Protein_Synthesis_Inhibition cluster_translation Eukaryotic Translation cluster_inhibition Mechanism of Inhibition mRNA mRNA Ribosome Ribosome mRNA->Ribosome Binds to Polypeptide Chain Polypeptide Chain Ribosome->Polypeptide Chain Elongation tRNA Aminoacyl-tRNA tRNA->Ribosome Delivers amino acid Emetine Emetine Emetine->Ribosome Binds to 40S subunit and inhibits translocation

Caption: Inhibition of eukaryotic protein synthesis by emetine.

Experimental_Workflow cluster_rt_assay HIV-1 RT Activity Assay cluster_protein_assay Protein Synthesis Inhibition Assay rt1 Prepare reaction mix (Buffer, T/P, dNTPs, [3H]-dTTP) rt2 Add test compound rt1->rt2 rt3 Initiate with HIV-1 RT rt2->rt3 rt4 Incubate at 37°C rt3->rt4 rt5 Precipitate DNA with TCA rt4->rt5 rt6 Filter and wash rt5->rt6 rt7 Measure radioactivity rt6->rt7 rt8 Calculate IC50 rt7->rt8 p1 Culture eukaryotic cells p2 Treat with test compound p1->p2 p3 Add [3H]-Leucine p2->p3 p4 Lyse cells p3->p4 p5 Precipitate proteins with TCA p4->p5 p6 Collect and wash precipitate p5->p6 p7 Measure radioactivity p6->p7 p8 Calculate IC50 p7->p8

Caption: Workflow for assessing inhibitory activity on HIV-1 RT and protein synthesis.

Conclusion and Future Directions

The reproducibility of the biological effects of this compound and its related compounds, particularly concerning their anti-HIV-1 activity, warrants further investigation. The conflicting reports on the activity of emetine against HIV-1 reverse transcriptase underscore the necessity for standardized protocols and independent verification of experimental findings. While this compound and its O-methyl ether were identified as potent allosteric inhibitors of HIV-1 RT in an early study, the lack of publicly available, quantitative IC₅₀ values from that foundational work limits direct comparison with established antiretroviral agents.

Future research should focus on:

  • Re-evaluating the IC₅₀ of this compound and O-Methylthis compound: Conducting new, rigorous in vitro assays to determine the precise inhibitory concentrations of these compounds against HIV-1 RT.

  • Independent Verification of Emetine's Anti-HIV-1 Activity: Further studies are needed to resolve the discrepancy in the literature regarding emetine's effect on reverse transcriptase.

  • Comprehensive Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structural features of ipecac alkaloids required for HIV-1 RT inhibition versus protein synthesis inhibition would provide valuable insights for drug design.

  • Standardized Reporting: The adoption of standardized experimental and reporting guidelines would enhance the reproducibility and comparability of future studies in this area.

By addressing these points, the scientific community can build a more robust and reliable understanding of the therapeutic potential of this compound and other ipecac alkaloids.

References

Independent Verification of Psychotrine's Anti-HIV-1 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings on psychotrine and its derivatives as inhibitors of Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT). The information is compiled from published studies to facilitate independent verification and further research.

Data Presentation: Comparative Inhibitory Activity

This compound and its O-methylated derivative have been identified as potent inhibitors of the DNA polymerase activity of HIV-1 RT.[1][2] The following table summarizes the inhibitory performance of these compounds compared to other ipecac alkaloids.

CompoundTarget EnzymeInhibitory ActivityNotes
This compound dihydrogen oxalateHIV-1 RTPotent InhibitorActs as a noncompetitive inhibitor with respect to TTP and shows complex kinetics with the template-primer, suggesting an allosteric mechanism.[1][2]
O-methylthis compound (MP)HIV-1 RTPotent InhibitorThe imine functionality at positions 1' and 2' is crucial for its inhibitory activity.[1][2] MP is selective for HIV-1 RT and has significantly less effect on other polymerases.[2]
Emetine hydrochlorideHIV-1 RTInactiveUnlike this compound and its derivative, emetine does not inhibit HIV-1 RT.[2]
CephaelineNot specifiedNot specifiedResearch primarily focuses on its emetic and anti-protozoal effects alongside emetine.

Experimental Protocols

The following methodologies are based on the research characterizing the mechanism of inhibition of HIV-1 RT by this compound and its derivatives.

1. HIV-1 Reverse Transcriptase Activity Assay:

  • Enzyme: Recombinant HIV-1 RT (p66) is used as the source of the enzyme.

  • Template-Primer: A common template-primer used is poly(rA) combined with oligo(dT)12-18.[1][2] Other natural and synthetic template-primers can also be used for comparative analysis.

  • Substrate: The assay measures the incorporation of a radiolabeled deoxynucleotide triphosphate (dNTP), such as thymidine 5'-triphosphate (TTP), into the newly synthesized DNA strand.

  • Inhibitors: this compound dihydrogen oxalate and O-methylthis compound sulfate heptahydrate (MP) are added at varying concentrations to determine their effect on enzyme activity.

  • Procedure:

    • The reaction mixture containing the buffer, template-primer, and the inhibitor is pre-incubated.

    • The reaction is initiated by the addition of HIV-1 RT and the radiolabeled dNTP.

    • The reaction is allowed to proceed for a specified time at an optimal temperature.

    • The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated.

    • The amount of incorporated radioactivity is quantified using a scintillation counter to determine the level of inhibition.

  • Kinetic Analysis: To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (TTP) and the template-primer in the presence and absence of the inhibitor. The data is then analyzed using double-reciprocal plots (Lineweaver-Burk plots).[1][2]

2. Specificity Assays:

To assess the selectivity of the inhibitors, their effects on other DNA and RNA polymerases are evaluated.[2] This includes:

  • Avian Myeloblastosis Virus (AMV) RT

  • Mammalian DNA polymerases

  • Bacterial DNA and RNA polymerases

3. In Vitro Protein Synthesis Assay:

To differentiate the mechanism of action from other ipecac alkaloids like emetine (a known inhibitor of protein synthesis), an in vitro protein synthesis assay is conducted.[2] This typically involves a cell-free system (e.g., rabbit reticulocyte lysate) that contains all the necessary components for translation. The effect of the compound on the incorporation of radiolabeled amino acids into newly synthesized proteins is measured.

Mandatory Visualization

Diagram 1: Proposed Mechanism of Allosteric Inhibition of HIV-1 RT

G cluster_enzyme HIV-1 Reverse Transcriptase cluster_substrates Substrates ActiveSite Active Site DNA Synthesis DNA Synthesis ActiveSite->DNA Synthesis Catalyzes AllostericSite Allosteric Site AllostericSite->ActiveSite Conformational Change AllostericSite->DNA Synthesis Inhibits TemplatePrimer Template-Primer TemplatePrimer->ActiveSite Binds TTP TTP TTP->ActiveSite Binds This compound This compound Derivative (MP) This compound->AllostericSite Binds

Caption: Allosteric inhibition of HIV-1 RT by a this compound derivative.

Diagram 2: Experimental Workflow for Inhibitor Characterization

G cluster_prep Preparation cluster_assay Primary Assay cluster_analysis Data Analysis cluster_specificity Specificity & Control Compound This compound/MP Solution Incubation Incubation of Components Compound->Incubation OtherPolymerases Test Against Other Polymerases Compound->OtherPolymerases ProteinSynth In Vitro Protein Synthesis Assay Compound->ProteinSynth Enzyme Recombinant HIV-1 RT Enzyme->Incubation AssayMix Assay Mix (Template-Primer, Labeled TTP, Buffer) AssayMix->Incubation Reaction Initiate & Stop Reaction Incubation->Reaction Quantification Quantify DNA Synthesis Reaction->Quantification IC50 Calculate IC50 Quantification->IC50 Kinetics Kinetic Analysis (Double-Reciprocal Plots) Quantification->Kinetics Mechanism Determine Inhibition Mechanism Kinetics->Mechanism

Caption: Workflow for characterizing this compound's HIV-1 RT inhibition.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Psychotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Psychotrine. Adherence to these procedures is mandatory for all laboratory personnel.

For researchers, scientists, and drug development professionals engaged in studies involving this compound, a thorough understanding of its properties and associated hazards is paramount. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe and compliant laboratory environment.

Physicochemical and Toxicological Data

While specific toxicity data for this compound is limited, its close relation to the more potent ipecac alkaloid, emetine, necessitates stringent safety precautions. Emetine is known to be highly toxic if ingested. The following tables summarize key data points.

PropertyValueSource
Molecular Formula C₂₈H₃₆N₂O₄N/A
Molecular Weight 464.60 g/mol N/A
Appearance Yellow prisms with blue fluorescenceN/A
Solubility Sparingly soluble in water, benzene, petroleum ether, and ether. More soluble in alcohol, acetone, and chloroform.N/A
Known Effects Very bitter taste, produces nausea instantly. Weak cytotoxicity and antiviral activity against HIV-1.N/A
Comparative Toxicity Data: Emetine
Oral LD50 (rat) 0.012 mg/kg
Human Probable Oral Lethal Dose 5-50 mg/kg
Primary Hazards Fatal if swallowed, causes skin and eye irritation.

Operational Plan: Safe Handling of this compound

All personnel must be trained on these procedures before handling this compound.

Engineering Controls
  • Ventilation: All manipulations of solid or dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Restricted Access: The area where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecifications
Gloves Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated, torn, or punctured.
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes.
Lab Coat/Gown A disposable, solid-front, long-sleeved gown with tight-fitting cuffs is required.
Respiratory Protection For weighing or procedures that may generate aerosols, a NIOSH-approved N95 or higher-level respirator is required.
Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run disp_container Empty Containers prep_dissolve->disp_container exp_transfer Transfer Solutions exp_run->exp_transfer disp_solid Solid Waste exp_run->disp_solid disp_liquid Liquid Waste exp_run->disp_liquid disp_sharps Contaminated Sharps exp_run->disp_sharps cleanup_decon Decontaminate Work Surfaces exp_transfer->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_decon->disp_liquid cleanup_ppe->disp_solid

Safe handling workflow for this compound.
Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent materials, and solid this compound waste should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.

  • Contaminated Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous waste.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Psychotrine
Reactant of Route 2
Psychotrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.